Tetrazolo[1,5-a]pyridine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
tetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDSGGQFORKTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181823 | |
| Record name | Pyridotetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-87-3 | |
| Record name | Pyridotetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrazolo[1,5-a]pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrazolo[1,5-a]pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridotetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tetrazolo[1,5-a]pyridine from 2-Halopyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines, a crucial transformation in medicinal chemistry and materials science. Tetrazolo[1,5-a]pyridine derivatives are key building blocks in the development of novel pharmaceuticals and functional materials. This document details established and modern synthetic protocols, presents comparative quantitative data, and outlines essential safety considerations.
Introduction
The this compound scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The synthesis of this bicyclic system is most commonly achieved through the reaction of a 2-halopyridine with an azide source, followed by an intramolecular cyclization. This guide explores the nuances of this transformation, comparing classical and contemporary methodologies to enable researchers to select the optimal conditions for their specific needs. A critical aspect of this chemistry is the azide-tetrazole equilibrium, where the product can exist as both the fused tetrazole and the isomeric 2-azidopyridine. The position of this equilibrium is influenced by substituents and the physical state of the compound.[1]
Synthetic Methodologies
Two primary methods for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines are prevalent: the classical approach using sodium azide and a modern, milder method employing trimethylsilyl azide with a fluoride source.
Classical Synthesis with Sodium Azide
The reaction of 2-halopyridines with sodium azide is a well-established method, typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution of the halide by the azide ion, followed by an electrocyclic ring closure.
Modern Synthesis with Trimethylsilyl Azide and TBAF
A more recent and often higher-yielding method involves the use of trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] This method generally proceeds under milder conditions than the classical approach and offers excellent functional group tolerance.[2] The optimized procedure often involves heating the 2-halopyridine with TMSN₃ and TBAF hydrate at around 85 °C.[2]
Other Methodologies
While the two methods above are the most common, other approaches have been explored:
-
Copper-Catalyzed Synthesis: The use of copper catalysts in azide-alkyne cycloadditions is well-known.[3][4][5] While less documented for this specific transformation, copper catalysis could potentially lower the reaction temperature and improve yields, particularly for less reactive 2-halopyridines.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including related triazolo[1,5-a]pyridines.[6][7][8][9] This technique offers a greener and more efficient alternative to conventional heating.[10][11][12][13][14]
Data Presentation: A Comparative Analysis
The choice of synthetic method can significantly impact the yield and reaction conditions. The following tables summarize quantitative data from the literature to facilitate comparison.
Table 1: Synthesis of this compound from various 2-Halopyridines using TMSN₃ and TBAF *[2]
| Entry | 2-Halopyridine Substrate | Halogen | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 2-Chloropyridine | Cl | 24 | 100 | 90 |
| 2 | 2-Bromopyridine | Br | 24 | 100 | 88 |
| 3 | 2-Iodopyridine | I | 24 | 100 | 85 |
| 4 | 2-Chloro-5-nitropyridine | Cl | 24 | 100 | 82 |
| 5 | 2-Bromo-5-methylpyridine | Br | 24 | 100 | 87 |
| 6 | 2-Bromo-3-methylpyridine | Br | 24 | 100 | 84 |
| 7 | 2,3-Dichloropyridine | Cl | 24 | 100 | 86 |
| 8 | 2,5-Dibromopyridine | Br | 24 | 100 | 89 |
*Reaction conditions: 2-halopyridine (1 mmol), TMSN₃ (2 mmol), TBAF·xH₂O (2 mmol), 85 °C.
Experimental Protocols
General Protocol for Classical Synthesis with Sodium Azide
Materials:
-
2-Chloropyridine (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloropyridine in DMF, add sodium azide.
-
Heat the reaction mixture at 100-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Detailed Protocol for Modern Synthesis with Trimethylsilyl Azide and TBAF[2]
Materials:
-
2-Bromopyridine (1.0 eq)
-
Trimethylsilyl Azide (TMSN₃) (2.0 eq)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (2.0 eq)
Procedure:
-
To a screw-capped vial, add 2-bromopyridine (1.0 mmol), trimethylsilyl azide (2.0 mmol), and tetrabutylammonium fluoride hydrate (2.0 mmol).
-
Seal the vial and heat the mixture at 85 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Safety Considerations
Working with azides requires strict safety precautions due to their high toxicity and potential for forming explosive compounds.
-
Sodium Azide (NaN₃): Highly toxic if ingested or absorbed through the skin. Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). Avoid contact with heavy metals, as this can form explosive heavy metal azides. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Trimethylsilyl Azide (TMSN₃): A volatile and toxic liquid. It is also moisture-sensitive and can hydrolyze to form hydrazoic acid. Handle exclusively in a fume hood. Avoid contact with strong acids and oxidizing agents.
Visualization of Workflows and Concepts
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.
Caption: General experimental workflow.
Azide-Tetrazole Equilibrium
The product of the reaction exists in equilibrium between the this compound and the 2-azidopyridine forms. This equilibrium is a key concept in the chemistry of these compounds.
Caption: Azide-Tetrazole Equilibrium.
Comparison of Synthetic Methods
This diagram illustrates the relationship between the starting materials and the two primary synthetic methodologies discussed.
Caption: Comparison of synthetic routes.
References
- 1. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ukm.my [ukm.my]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Tetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data presented in a clear, tabular format.
Introduction
This compound is a fused bicyclic heteroaromatic system. Its structural elucidation and characterization are crucial for understanding its reactivity and potential applications. Spectroscopic techniques are indispensable tools for this purpose. This guide will delve into the characteristic spectral signatures of this compound.
A key structural aspect of this compound is its potential valence tautomerism with 2-azidopyridine. For the unsubstituted parent compound, the equilibrium lies far to the side of the fused tetrazole ring system. Spectroscopic evidence, particularly the absence of a characteristic azide stretching band in the IR spectrum, confirms that this compound is the predominant tautomer.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A definitive, consolidated set of experimental ¹H NMR chemical shifts and coupling constants for the parent this compound could not be definitively determined from the available literature. For substituted derivatives, the proton signals of the pyridine ring are typically observed in the aromatic region of the spectrum.
¹³C NMR Data
| Atom | Chemical Shift (δ) ppm |
| C-5 | 116.3 |
| C-6 | 131.2 |
| C-7 | 116.3 |
| C-8 | 129.5 |
| C-8a | 145.9 |
Solvent and frequency not specified in the source data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a strong absorption band around 2100-2200 cm⁻¹, which would be indicative of an azide (-N₃) stretching vibration. This absence is a key piece of evidence for the fused tetrazole structure being the dominant tautomer. Characteristic absorptions for the aromatic ring system are expected.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1100, 995, 735 | Tetrazole ring vibrations |
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. A characteristic feature is the loss of a neutral molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units.
| m/z | Assignment |
| 120 | Molecular ion [M]⁺ |
| 92 | [M - N₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and confirm the absence of the azide tautomer.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven.
-
In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
-
Ionize the sample molecules using a beam of high-energy electrons (typically 70 eV for EI).
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate a mass spectrum.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data of this compound are consistent with its fused bicyclic aromatic structure. NMR spectroscopy provides detailed information about the carbon framework, while IR spectroscopy is a powerful tool for confirming the absence of the 2-azidopyridine tautomer. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pathway involving the loss of molecular nitrogen. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings.
An In-depth Technical Guide to the Tautomeric Equilibrium in Tetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of tetrazolo[1,5-a]pyridine, a critical consideration for researchers in medicinal chemistry and drug development. The distinct physicochemical and biological properties of the two tautomeric forms—the closed-ring tetrazole and the open-ring azido-pyridine—necessitate a thorough understanding and control of this equilibrium for rational drug design. The tetrazole ring, in particular, is a well-regarded bioisostere for the carboxylic acid group, offering enhanced metabolic stability and modulated pharmacokinetic profiles.
The Azide-Tetrazole Tautomeric Equilibrium
This compound exists in a dynamic equilibrium with its valence tautomer, 2-azidopyridine. This reversible intramolecular 1,5-dipolar cyclization is a fundamental characteristic of this heterocyclic system. The position of this equilibrium is not fixed and is significantly influenced by electronic effects of substituents, solvent polarity, and temperature.
Figure 1: Tautomeric equilibrium between this compound and 2-azidopyridine.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the tetrazole and azide forms can be shifted by various internal and external factors. Understanding these influences is paramount for controlling the tautomeric preference in a given molecular design or experimental setup.
Substituent Effects
The electronic nature of substituents on the pyridine ring profoundly impacts the position of the tautomeric equilibrium.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups increase the electron density on the pyridine ring. This enhances the nucleophilicity of the pyridine nitrogen, thereby favoring intramolecular cyclization and stabilizing the tetrazole form.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density of the pyridine ring. This reduces the nucleophilicity of the ring nitrogen, disfavoring cyclization and shifting the equilibrium towards the azide form.[1]
Computational studies on 5-substituted tetrazolo[1,5-a]pyridines have corroborated these trends, indicating that electron-withdrawing groups stabilize the azide isomer, while electron-donating groups favor the tetrazole ring.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomer. Generally, an increase in solvent polarity favors the formation of the tetrazole tautomer.[1] This is attributed to the greater polarity of the tetrazole form compared to the azide form. The dipole moment of the tetrazole tautomer is typically larger, leading to stronger stabilizing interactions with polar solvent molecules.
Figure 2: Factors influencing the tetrazole-azide equilibrium.
Quantitative Data on Tautomeric Equilibrium
Table 1: Effect of Substituents on Tautomer Ratios in Tetrazolo[1,5-a]pyrimidines in DMSO-d6
| Substituent (R) at C5 | Tautomer Ratio (Tetrazole : Azide) | Predominant Form |
| Phenyl | > 4 : 1 | Tetrazole |
| 4-Fluorophenyl | > 4 : 1 | Tetrazole |
| 4-Chlorophenyl | > 4 : 1 | Tetrazole |
| 4-Bromophenyl | > 4 : 1 | Tetrazole |
| 4-Methylphenyl | > 4 : 1 | Tetrazole |
| 4-Methoxyphenyl | > 4 : 1 | Tetrazole |
| Methyl | > 4 : 1 | Tetrazole |
Data adapted from studies on 5-substituted tetrazolo[1,5-a]pyrimidines.
Table 2: Effect of Solvent on Tautomer Ratios for 5-Phenyltetrazolo[1,5-a]pyrimidine
| Solvent | Dielectric Constant (ε) | Tautomer Ratio (Tetrazole : Azide) |
| CDCl3 | 4.8 | 10 : 90 |
| DMSO-d6 | 46.7 | > 80 : 20 |
Data highlights the significant shift towards the tetrazole form in a more polar solvent.
Experimental Protocols for Tautomeric Equilibrium Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. The following provides a detailed methodology for determining the tautomer ratio using ¹H NMR.
¹H NMR Spectroscopy Protocol
Objective: To quantify the molar ratio of the tetrazole and azide tautomers in solution.
Materials:
-
Substituted this compound sample
-
Deuterated solvents of varying polarities (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃)
-
High-resolution NMR spectrometer (≥ 400 MHz)
-
NMR tubes
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound derivative.
-
Dissolve the sample in a precise volume of the chosen deuterated solvent in a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.6-0.7 mL of solvent).
-
If an internal standard is used, add a known amount to the solution. The standard should have a resonance that is well-resolved from the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:
-
Pulse Angle: Use a 30° or 45° pulse angle to ensure full relaxation between scans.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure accurate integration. A typical starting value is 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Identify distinct, well-resolved signals corresponding to each tautomer. Protons in the vicinity of the tetrazole/azide moiety are often the most sensitive to the tautomeric form and will exhibit different chemical shifts.
-
Integrate the selected signals for each tautomer. Ensure the integration regions are set accurately.
-
Calculate the molar ratio of the tautomers by comparing the integral values. For example, if a proton signal for the tetrazole tautomer has an integral of I_T and a corresponding proton signal for the azide tautomer has an integral of I_A, the ratio is I_T : I_A.
-
Equilibrium Constant (K_T) Calculation:
The equilibrium constant, K_T, is calculated as the ratio of the concentrations of the two tautomers at equilibrium:
K_T = [Azide] / [Tetrazole] = I_A / I_T
Figure 3: Experimental workflow for determining tautomeric equilibrium using ¹H NMR.
Conclusion
The tautomeric equilibrium between this compound and 2-azidopyridine is a critical aspect that influences the properties and potential applications of this important heterocyclic scaffold. A comprehensive understanding of the effects of substituents and solvents is essential for the targeted design of molecules with desired tautomeric preferences. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this equilibrium, enabling researchers to make informed decisions in the development of novel therapeutics and functional materials.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Tetrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of tetrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the key crystallographic data, details the experimental protocols for their synthesis and structural analysis, and visualizes the associated workflows and a relevant biological signaling pathway.
Quantitative Crystallographic Data
The analysis of the crystal structures of this compound derivatives provides crucial insights into their three-dimensional conformation, which is essential for understanding their structure-activity relationships. Below is a summary of crystallographic data for representative derivatives.
Table 1: Crystallographic Data for this compound Derivatives
| Parameter | 5,7-di(thiophen-2-yl)this compound | 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
| CCDC Number | 2165710 | 1048926 |
| Empirical Formula | C₁₃H₈N₄S₂ | C₁₆H₁₃N₅ |
| Formula Weight | 284.36 | 275.31 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbcn |
| a (Å) | 10.3219(3) | 12.6931(8) |
| b (Å) | 10.7873(3) | 10.9284(6) |
| c (Å) | 11.2183(3) | 18.8915(12) |
| α (°) | 90 | 90 |
| β (°) | 104.253(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1210.04(6) | 2620.5(3) |
| Z | 4 | 8 |
| Calculated Density (Mg/m³) | 1.561 | 1.396 |
| Temperature (K) | 150(2) | 100 |
| Radiation Type | Mo Kα | Cu Kα |
| Wavelength (Å) | 0.71073 | 1.54178 |
| Final R indices [I>2σ(I)] | R1 = 0.0345, wR2 = 0.0891 | R1 = 0.035, wR2 = 0.093 |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the synthesis and structural elucidation of novel compounds.
Synthesis of 5,7-di(thiophen-2-yl)this compound
A general method for the synthesis of diarylated tetrazolo[1,5-a]pyridines involves the treatment of the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide.[1]
Materials:
-
5,7-di(thiophen-2-yl)pyridine N-oxide
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous solvent (e.g., toluene or o-xylene)
Procedure:
-
A solution of 5,7-di(thiophen-2-yl)pyridine N-oxide and diphenylphosphoryl azide in an anhydrous solvent is prepared in a reaction vessel.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the reaction, typically ranging from 80 to 140 °C.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5,7-di(thiophen-2-yl)this compound.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion methods.
Slow Evaporation Method:
-
The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane) to form a nearly saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The determination of the three-dimensional structure of a molecule from a single crystal is a multi-step process.[2]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The crystal structure is solved using direct methods or other phasing techniques to obtain an initial model of the atomic arrangement.
-
Structure Refinement: The initial model is refined against the experimental diffraction data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and crystal structure determination of this compound derivatives.
References
An In-depth Technical Guide to the Core Differences Between Tetrazolo[1,5-a]pyridine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the key distinctions between Tetrazolo[1,5-a]pyridine and its principal isomer, 2-azidopyridine. The facile interconversion between these two forms, a classic example of ring-chain tautomerism, presents both unique chemical properties and challenges in synthesis and characterization. Understanding the factors governing this equilibrium is paramount for the targeted design and development of novel therapeutics and functional materials based on this heterocyclic scaffold.
The Azido-Tetrazolo Equilibrium: A Dynamic Isomerization
The defining characteristic of the this compound system is its existence in a dynamic equilibrium with its open-chain isomer, 2-azidopyridine. This reversible intramolecular cyclization is a type of valence tautomerism known as azido-tetrazolo isomerization.
The position of this equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the pyridine ring. Key factors influencing the equilibrium include:
-
Solvent Polarity: Polar solvents, such as dimethyl sulfoxide (DMSO), tend to favor the more polar, cyclic this compound form. In contrast, nonpolar solvents like chloroform (CDCl3) shift the equilibrium towards the 2-azidopyridine isomer.[1]
-
Temperature: Elevated temperatures generally favor the azido form.
-
Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring can destabilize the tetrazole ring, thus favoring the open-chain azido isomer.[2] Conversely, electron-donating groups tend to stabilize the tetrazolo form.
-
Physical State: In the solid state, the molecules often adopt one preferred conformation, which can be either the tetrazolo or the azido form, depending on the specific substituent and crystal packing forces.[1]
The interplay of these factors dictates the predominant species in a given sample, which has significant implications for its reactivity and biological activity.
Comparative Physicochemical and Spectroscopic Data
The distinct structural differences between this compound and 2-azidopyridine give rise to measurable differences in their physicochemical and spectroscopic properties. The following tables summarize key data for the parent compounds and representative derivatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | C5H4N4 | 120.11 | 88-90 | Decomposes | Not readily available |
| 2-Azidopyridine | C5H4N4 | 120.11 | < 25 (oily liquid) | Decomposes | Not readily available |
| 4,6-Dinitrothis compound | C5H2N6O4 | 210.10 | 135 (decomposes) | Not applicable | Not readily available |
Note: Due to the equilibrium, isolating and characterizing the pure isomers can be challenging, leading to limited availability of some physical constants.
Table 2: Spectroscopic Data for Isomer Identification
| Spectroscopic Technique | This compound | 2-Azidopyridine | Key Distinguishing Feature |
| Infrared (IR) Spectroscopy | Absence of strong band in the 2100-2200 cm⁻¹ region. | Strong, characteristic azide (N₃) asymmetric stretching band around 2140-2150 cm⁻¹.[2] | The presence or absence of the azide stretching band is the most definitive IR diagnostic tool. |
| ¹H NMR Spectroscopy | Chemical shifts are influenced by the fused aromatic ring system. | Protons on the pyridine ring experience different shielding/deshielding effects compared to the tetrazolo form. | Significant differences in the chemical shifts and coupling constants of the aromatic protons. |
| ¹³C NMR Spectroscopy | Unique chemical shifts for the carbon atoms within the fused bicyclic system. | The carbon atom attached to the azide group (C2) exhibits a characteristic chemical shift. | Distinct chemical shifts for the pyridine ring carbons, particularly C2 and C6. |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives require careful consideration of the azido-tetrazolo equilibrium. Below are representative experimental protocols for the synthesis and a general workflow for characterization.
Synthesis of this compound from 2-Chloropyridine
This method proceeds via nucleophilic substitution of the chloro group with an azide anion, followed by in situ cyclization.
Materials:
-
2-Chloropyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of Substituted Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides
This method offers an alternative route, particularly for derivatives that are not readily accessible from the corresponding 2-halopyridines.[3]
Materials:
-
Substituted pyridine N-oxide
-
4-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Toluene
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the substituted pyridine N-oxide (1 equivalent) and sodium azide (3 equivalents) in toluene, add 4-toluenesulfonyl chloride (1.5 equivalents) in one portion.
-
Heat the reaction mixture to 120 °C and stir for 48 hours.
-
Cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion
The chemistry of this compound is intrinsically linked to its azido-tetrazolo isomerization. A thorough understanding of this equilibrium and the factors that control it is essential for any researcher working with this class of compounds. By carefully selecting solvents, reaction temperatures, and substituents, it is possible to favor one isomeric form over the other, enabling the rational design of molecules with desired properties for applications in medicinal chemistry and materials science. The spectroscopic techniques outlined in this guide provide the necessary tools for the unambiguous characterization of these fascinating and versatile heterocyclic systems.
References
Thermal Stability and Decomposition of Tetrazolo[1,5-a]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of tetrazolo[1,5-a]pyridine and its derivatives. Understanding the thermal properties of these compounds is critical for ensuring safety during their handling, storage, and application in various fields, including pharmaceuticals and energetic materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes decomposition mechanisms.
Thermal Decomposition Profile
The thermal behavior of this compound and its substituted analogues has been investigated using various analytical techniques. The decomposition process is generally characterized by the opening of the tetrazole ring, leading to the release of nitrogen gas.
A study on the pyrolysis of this compound identified the main decomposition products as N₂, C₂H₂, and HCN.[1] The proposed primary decomposition mechanism involves the opening of the tetrazole ring to release N₂, followed by the rupture of the pyridine ring.[1] For some derivatives, such as 4,6-dinitrothis compound, the thermal instability is more pronounced, posing challenges for their application as energetic materials.[2] Conversely, certain diarylated this compound derivatives have demonstrated good thermal stability.[3][4][5]
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from thermal analyses of this compound and its derivatives. These values are crucial for assessing the thermal hazards and predicting the behavior of these compounds under elevated temperatures.
Table 1: Decomposition Temperatures and Enthalpies
| Compound | Method | Decomposition Temperature (°C) | ΔH (J g⁻¹) | Notes |
| This compound (50 mass% in water) | DSC | 42–50 | 2037.63 | |
| This compound (30 mass% in water) | DSC | 72–84 | 1033.15 | |
| This compound (10 mass% in water) | DSC | 87–93 | 390.48 | |
| 4,6-Dinitrothis compound | - | Thermally unstable | - | Exhibits moderate explosive properties.[2] |
| 6-Nitrofurazano[4,5-b]pyridine-1-oxide | - | Stable to ~135°C | - | Formed from thermolysis of 4-nitrotetrazolo[1,5-a]pyridines.[2] |
| 4-amino-5-nitro-[1][3][6]oxadiazolo[3,4-e]this compound-3-oxide (ANTP) | - | Low thermal stability | - | Exhibits a high density and good detonation properties.[6] |
Table 2: Kinetic Parameters of Decomposition
| Compound | Method | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reaction Model |
| This compound | DSC | ~115 | Avrami-Erofeev (A2) |
| This compound | CCSD(T)/def2-TZVPP | 140 | N-N bond cleavage |
| 5-(4-Pyridyl)tetrazolate (H4-PTZ) | DSC | 125.86–178.69 | Varies with conversion rate |
Experimental Protocols
The thermal stability and decomposition kinetics of this compound compounds are primarily investigated using thermoanalytical methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Adiabatic Accelerating Calorimetry (ARC).
Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperatures and enthalpies of reaction.
Methodology:
-
A small sample (typically 2.0 ± 0.1 mg) is placed in an aluminum crucible.
-
The crucible is heated at a constant rate (e.g., 2.0, 5.0, 8.0, 10.0, 15.0 K·min⁻¹) under a dynamic nitrogen atmosphere (flow rate of 20-50 mL·min⁻¹).[1][7]
-
The heat flow to or from the sample is measured as a function of temperature.
-
Exothermic peaks in the DSC curve indicate decomposition events, from which the onset temperature, peak temperature, and enthalpy of decomposition are determined.
-
Kinetic parameters, such as the apparent activation energy, can be calculated from DSC data obtained at different heating rates using methods like the Kissinger method or the Ozawa model.[1]
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of a sample as a function of temperature.
Methodology:
-
A sample is placed in a TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition and volatilization occur.
-
Coupling TGA with Mass Spectrometry (TGA-MS) allows for the identification of the gaseous products evolved during decomposition.[1]
Adiabatic Accelerating Calorimetry (ARC)
Objective: To study the thermal runaway behavior and kinetics under adiabatic conditions.[1]
Methodology:
-
A sample is placed in a spherical, high-pressure container within the calorimeter.
-
The calorimeter is heated in a stepwise manner. At each step, the system holds the temperature and monitors for any self-heating of the sample.
-
If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.
-
This allows for the measurement of the temperature and pressure rise rates during thermal runaway, providing data to calculate time-to-maximum-rate (TMRad) and self-accelerating decomposition temperature (SADT).[1]
Decomposition Pathway Visualization
The following diagram illustrates the proposed decomposition pathway for this compound, which is initiated by the opening of the tetrazole ring.
Caption: Proposed decomposition pathway of this compound.
Conclusion
The thermal stability of this compound compounds is a complex property influenced by substitution patterns on the pyridine ring. While the parent compound exhibits a defined decomposition pathway, derivatives can range from being highly unstable and energetic to possessing good thermal stability suitable for various applications. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these heterocyclic systems, emphasizing the importance of thorough thermal analysis for safe handling and development.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetra-zolo[1,5-a]pyridine-3-oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. maxapress.com [maxapress.com]
A Foundational Review of Tetrazolo[1,5-a]pyridine Chemistry: Early Synthetic Approaches and a Tautomeric Balancing Act
For Researchers, Scientists, and Drug Development Professionals
The field of heterocyclic chemistry has long been fascinated by the unique properties and reactivity of fused ring systems. Among these, tetrazolo[1,5-a]pyridine holds a significant place due to its intriguing structural duality and its potential as a scaffold in medicinal chemistry. This technical guide delves into the early foundational work on the chemistry of this compound, with a focus on its synthesis, the critical concept of valence tautomerism, and its early reactivity studies.
Core Synthesis: Building the Fused Ring System
The initial forays into the synthesis of this compound primarily revolved around the reaction of 2-halopyridines with an azide source. This straightforward approach laid the groundwork for accessing this novel heterocyclic system. Another key early method involved the diazotization of 2-hydrazinopyridine.
Synthesis from 2-Chloropyridines
One of the earliest and most direct methods for the preparation of tetrazolo[1,5-a]pyridines involves the reaction of a 2-chloropyridine derivative with sodium azide. The reaction proceeds via a nucleophilic aromatic substitution of the chloride by the azide ion, followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate. The presence of electron-withdrawing groups on the pyridine ring was found to facilitate this reaction.
Key Experimental Protocol: Synthesis of 6-Nitrothis compound
A representative early procedure for the synthesis of a substituted this compound is the preparation of the 6-nitro derivative from 2-chloro-5-nitropyridine.
-
Reactants: 2-chloro-5-nitropyridine and sodium azide.
-
Solvent: Acidic aqueous ethanol.
-
Procedure: A solution of 2-chloro-5-nitropyridine in ethanol is treated with an aqueous solution of sodium azide, and the mixture is acidified, typically with hydrochloric acid. The reaction mixture is then heated under reflux.
-
Work-up: Upon cooling, the product precipitates and can be collected by filtration.
| Starting Material | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 2-Chloro-5-nitropyridine | 6-Nitrothis compound | NaN₃, HCl | Aqueous Ethanol | High | Not specified in early reports |
| 2-Chloro-3,5-dinitropyridine | 4,6-Dinitrothis compound | Hydrazoic acid | Ethanol | High | Not specified in early reports |
Table 1: Early Synthesis of Nitro-Substituted Tetrazolo[1,5-a]pyridines.
Synthesis from 2-Hydrazinopyridine
An alternative classical route to the this compound core involves the diazotization of 2-hydrazinopyridine with nitrous acid. This method provides a facile entry to the parent compound and its derivatives.
Key Experimental Protocol: Synthesis of this compound
-
Reactant: 2-Hydrazinopyridine.
-
Reagent: Sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid).
-
Procedure: A cooled aqueous solution of 2-hydrazinopyridine is treated dropwise with a solution of sodium nitrite. The reaction is typically carried out at low temperatures (0-5 °C) to control the diazotization process.
-
Work-up: The product often precipitates from the reaction mixture and can be isolated by filtration.
The Azide-Tetrazole Equilibrium: A Tale of Two Tautomers
A cornerstone of this compound chemistry is its existence in a valence tautomeric equilibrium with its open-chain isomer, 2-azidopyridine. This dynamic relationship is highly influenced by the electronic nature of substituents on the pyridine ring, the solvent, and the physical state (solid vs. solution).
Early spectroscopic studies, primarily using infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, were instrumental in elucidating this equilibrium. The presence of a strong absorption band around 2100-2150 cm⁻¹ in the IR spectrum is characteristic of the azide group, providing clear evidence for the existence of the 2-azidopyridine tautomer.
The position of the equilibrium is a delicate balance. Electron-withdrawing groups, such as the nitro group, tend to destabilize the electron-rich tetrazole ring, thereby shifting the equilibrium towards the 2-azido tautomer. Conversely, electron-donating groups favor the closed-ring this compound form.
The solvent also plays a critical role. In non-polar solvents like chloroform, the equilibrium for nitro-substituted derivatives lies almost completely towards the 2-azidopyridine form. However, in more polar solvents such as acetone and DMSO, the proportion of the this compound tautomer increases significantly.
| Substituent(s) | Solvent | % 2-Azidopyridine Tautomer | % this compound Tautomer |
| Unsubstituted | d6-Acetone | 0[1] | 100[1] |
| 6-Nitro | d6-Acetone | 10[1] | 90[1] |
| 4,6-Dinitro | CDCl₃ | 100[1] | 0[1] |
| 4,6-Dinitro | C₆D₆ | 80[1] | 20[1] |
| 4,6-Dinitro | (CD₃)₂CO | 40[1] | 60[1] |
| 4,6-Dinitro | CD₃CN | 37.5[1] | 62.5[1] |
| 4,6-Dinitro | (CD₃)₂SO | 9[1] | 91[1] |
Table 2: Early Quantitative Analysis of the Azide-Tetrazole Equilibrium for Substituted Tetrazolo[1,5-a]pyridines in Various Solvents.[1]
Early Spectroscopic Data
| Compound | Solvent | λmax (nm) | ε |
| This compound | Ethanol | 235, 280 | Not specified |
| 6-Nitrothis compound | Ethanol | 225, 320 | Not specified |
Table 3: Early UV-Vis Spectroscopic Data for this compound Derivatives.
| Tautomer | Characteristic IR Absorption (cm⁻¹) |
| 2-Azidopyridine | ~2153, 2143 (azide stretch)[1] |
| This compound | Absence of strong azide stretch |
Table 4: Characteristic Infrared Absorption Bands for the Tautomeric Forms.
Early Reactivity Studies: Thermolysis and Photolysis
The reactivity of the this compound system is intrinsically linked to its azide tautomer. Early investigations into the thermal and photochemical decomposition of this system provided insights into the generation of highly reactive nitrene intermediates.
Thermolysis
Thermal decomposition of tetrazolo[1,5-a]pyridines, particularly those with electron-withdrawing groups, proceeds through the 2-azidopyridine tautomer. Upon heating, the 2-azidopyridine loses a molecule of nitrogen to generate a highly reactive 2-pyridylnitrene intermediate. This nitrene can then undergo various subsequent reactions, including intramolecular cyclization. For instance, the thermolysis of 4-nitrotetrazolo[1,5-a]pyridines was shown in early studies to lead to the formation of furazano[4,5-b]pyridine 1-oxides.[1]
Photolysis
Similar to thermolysis, the photolysis of tetrazolo[1,5-a]pyridines proceeds through the 2-azidopyridine intermediate. Irradiation with ultraviolet light induces the extrusion of nitrogen from the azide, generating the 2-pyridylnitrene. The fate of this photochemically generated nitrene depends on the reaction conditions and the substitution pattern of the pyridine ring.
Conclusion
The early investigations into the chemistry of this compound laid a robust foundation for the subsequent development of this fascinating heterocyclic system. The pioneering work on its synthesis from readily available pyridine precursors and the fundamental studies on the dynamic azide-tetrazole equilibrium provided chemists with the tools and understanding to explore its reactivity. These early discoveries, particularly the generation of nitrene intermediates through thermal and photochemical means, opened up avenues for the synthesis of a variety of other heterocyclic compounds. The principles established in this foundational period continue to be relevant in contemporary research, particularly in the design and synthesis of novel compounds with potential applications in drug discovery and materials science.
References
Quantum Chemical Calculations for Tetrazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Tetrazolo[1,5-a]pyridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, offering a framework for researchers engaging in the computational analysis of this molecule and its derivatives.
Introduction to this compound
This compound is a fused bicyclic heteroaromatic compound that exists in equilibrium with its 2-azidopyridine tautomer. This tautomerism is a key feature influencing its reactivity and properties. The incorporation of the electron-rich tetrazole ring fused to the pyridine scaffold results in a unique electronic structure that has garnered interest for its potential in developing novel pharmaceuticals and energetic materials. Quantum chemical calculations provide a powerful, non-experimental tool to elucidate the structural, electronic, and thermodynamic properties of this system, guiding synthetic efforts and the rational design of new functional molecules.
Theoretical Background and Computational Approaches
Quantum chemical calculations for molecules like this compound are predominantly based on Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed for their proven accuracy in predicting the geometries and electronic properties of organic molecules.[1][2]
-
Basis Sets: Pople-style basis sets, like 6-31G(d,p) and the more extensive 6-311+G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in heteroatomic systems.[1][3]
Ab Initio Methods: While more computationally intensive, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy calculations of specific properties, such as interaction energies or vibrational frequencies.
Experimental Protocols: A Typical Computational Workflow
The following section details a standard protocol for performing quantum chemical calculations on this compound.
3.1. Molecular Structure Input and Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software or by retrieving coordinates from crystallographic databases if available. A geometry optimization is then performed to find the lowest energy conformation of the molecule.
-
Software: Gaussian, ORCA, and NWChem are widely used quantum chemistry software packages.
-
Methodology:
-
Define the molecular geometry of this compound.
-
Select a theoretical level, for instance, B3LYP/6-311+G(d,p).[3]
-
Perform a geometry optimization calculation to locate the stationary point on the potential energy surface.
-
A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
3.2. Calculation of Molecular Properties
Once the geometry is optimized, a variety of molecular properties can be calculated to understand the behavior of this compound.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Properties:
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[3]
-
Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities are calculated to aid in the interpretation of experimental IR and Raman spectra.
-
-
Thermodynamic Properties:
-
Heats of Formation (HOF): Isodesmic reactions are often employed to accurately calculate the enthalpy of formation, which is particularly relevant for energetic materials.[4]
-
Data Presentation: Calculated Properties of this compound Derivatives
The following tables summarize typical quantitative data obtained from quantum chemical calculations on this compound and its derivatives, as reported in the literature.
Table 1: Calculated Geometric Parameters for a Phenyl-Substituted Tetrazolopyridine. [3]
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | N1-N2 | 1.352 |
| N2-N3 | 1.298 | |
| N3-N4 | 1.365 | |
| N4-C5 | 1.341 | |
| C5-N1 | 1.360 | |
| **Bond Angles (°) ** | N1-N2-N3 | 108.9 |
| N2-N3-N4 | 109.5 | |
| N3-N4-C5 | 105.8 | |
| N4-C5-N1 | 110.3 | |
| C5-N1-N2 | 105.5 |
Note: Data is for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine as a representative example.
Table 2: Calculated Electronic Properties.
| Property | Value | Method |
| HOMO Energy | Typically -6.5 to -7.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | Typically -1.0 to -2.0 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Typically 4.5 to 6.5 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | Varies with substitution | B3LYP/6-311+G(d,p) |
Note: These are typical ranges and can vary significantly with substitution on the this compound core.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for conducting quantum chemical calculations on this compound.
Caption: A flowchart illustrating the key steps in performing quantum chemical calculations.
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, are indispensable tools for the comprehensive investigation of this compound and its derivatives. These computational methods provide detailed insights into the geometric, electronic, and spectroscopic properties that govern the behavior of these molecules. The systematic application of the workflow described in this guide can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold for a wide range of applications in drug discovery and materials science.
References
Methodological & Application
Applications of Tetrazolo[1,5-a]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its unique electronic properties and rigid bicyclic framework make it an attractive core for the design of novel therapeutic agents. This document provides detailed application notes on the diverse roles of this compound derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. Furthermore, it includes comprehensive experimental protocols for the evaluation of these compounds.
Anticancer Applications
Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable example is the tetrazolo[1,5-a]pyridin-8-amine-based drug candidate, TP-8A, which has shown significant inhibitory activity against Bruton's tyrosine kinase (BTK) and components of the PI3K/AKT/mTOR pathway.
Quantitative Data Summary
The in vitro inhibitory and anti-proliferative activities of TP-8A are summarized in the tables below, alongside established kinase inhibitors for comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| BTK | 0.5 | 0.5 | >10,000 |
| PI3Kα | 15 | >1,000 | >10,000 |
| AKT1 | 25 | >1,000 | >10,000 |
| mTORC1 | 10 | >1,000 | 1.8 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)
| Cell Line | Cancer Type | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 |
| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 |
| PC-3 | Prostate Cancer | 20 | >1,000 | 150 |
| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 200 |
Signaling Pathway
TP-8A is hypothesized to exert its anticancer effects through the dual inhibition of the BTK and PI3K/AKT/mTOR signaling pathways. This dual-action mechanism provides a multi-pronged attack on cancer cell proliferation and survival.
Experimental Protocols
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified kinases.
Materials:
-
Purified recombinant human kinases (e.g., BTK, PI3Kα, AKT1, mTORC1)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Test compounds (e.g., TP-8A)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Kinase Addition: Add 2 µL of the kinase/substrate mixture to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of test compounds in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TMD8, Jeko-1, PC-3, BxPC-3)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Anti-inflammatory Applications
This compound derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways.
Experimental Protocol
This model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6). Administer the test compounds, reference drug, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Applications
The this compound scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[1] These compounds often exert their effects by disrupting microbial cell wall synthesis, protein synthesis, or DNA replication.
Experimental Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
Application Notes and Protocols for the Synthesis of 5-Substituted Tetrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-substituted tetrazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The featured method is a convenient and high-yielding, regioselective synthesis from readily available 2-halopyridines.
Introduction
Tetrazolo[1,5-a]pyridines are versatile bicyclic heteroaromatic compounds that are considered bioisosteres of purines and find applications as scaffolds in the development of novel therapeutic agents. The synthesis of substituted derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. The protocol described herein is based on the reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH₂O), which offers a regioselective and efficient route to the desired products.[1]
Data Presentation
The following table summarizes the reaction yields for the synthesis of various 5-substituted tetrazolo[1,5-a]pyridines from their corresponding 2-halopyridine precursors.
| Entry | Starting Material (2-Halopyridine) | R Substituent | Product | Yield (%) |
| 1 | 2-chloro-5-nitropyridine | NO₂ | 5-nitrotetrazolo[1,5-a]pyridine | 85 |
| 2 | 2-bromo-5-methylpyridine | CH₃ | 5-methylthis compound | 90 |
| 3 | 2-chloro-5-methoxypyridine | OCH₃ | 5-methoxythis compound | 88 |
| 4 | 2-chloro-5-(trifluoromethyl)pyridine | CF₃ | 5-(trifluoromethyl)this compound | 82 |
| 5 | 2-bromo-5-phenylpyridine | C₆H₅ | 5-phenylthis compound | 87 |
Experimental Protocol
This protocol describes a general procedure for the synthesis of 5-substituted tetrazolo[1,5-a]pyridines.
Materials:
-
5-substituted 2-halopyridine (1.0 mmol)
-
Trimethylsilyl azide (TMSN₃) (1.5 mmol)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 5-substituted 2-halopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added tetrabutylammonium fluoride hydrate (1.5 mmol).
-
Trimethylsilyl azide (1.5 mmol) is then added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to 85 °C and stirred for 24 hours.[1]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure 5-substituted this compound.
Reaction Workflow
The synthesis proceeds via a nucleophilic aromatic substitution of the halide with the azide, followed by an intramolecular cyclization.
Caption: Reaction workflow for the synthesis of 5-substituted Tetrazolo[1,5-a]pyridines.
References
Application Notes and Protocols: Tetrazolo[1,5-a]pyridine as a Bioisostere for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tetrazolo[1,5-a]pyridine moiety as a bioisosteric replacement for carboxylic acids in drug design. This strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates while maintaining or enhancing their biological activity.
Introduction to Bioisosterism
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical and chemical properties. The goal is to create a new molecule with improved characteristics, such as enhanced potency, selectivity, metabolic stability, or reduced toxicity. The carboxylic acid group, while crucial for the biological activity of many drugs, can present challenges related to poor oral bioavailability and rapid metabolism. The this compound ring system serves as a non-classical bioisostere of the carboxylic acid moiety, offering a similar acidic proton and planar structure, which can lead to improved drug-like properties.[1][2]
Physicochemical and Pharmacokinetic Advantages
Replacing a carboxylic acid with a this compound can offer several advantages:
-
Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids, which can undergo phase II conjugation reactions.[1] This increased stability can lead to a longer half-life and improved pharmacokinetic profile.
-
Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts.[2] This can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Acidity: The tetrazole proton has a pKa value similar to that of a carboxylic acid, allowing it to exist in an ionized form at physiological pH and maintain key interactions with biological targets.
Case Study: Bioisosteric Replacement in an Angiotensin II Receptor Antagonist
Table 1: Comparison of Physicochemical Properties
| Property | Carboxylic Acid (Telmisartan) | Tetrazolone Bioisostere |
| pKa | ~3.5 - 4.1 | Not Reported |
| Calculated logP (clogP) | Higher | Lower |
Table 2: Comparison of Biological Activity and Pharmacokinetics
| Parameter | Carboxylic Acid (Telmisartan) | Tetrazolone Bioisostere |
| AT1 Receptor Binding Affinity (Kb) | 0.44 nM | 0.14 nM |
| IC50 | 5.7 nM | 1.7 nM |
| Rat Pharmacokinetic Profile | Standard | Improved |
Data sourced from a study on a tetrazolone bioisostere of Telmisartan.
The data indicates that the tetrazolone bioisostere exhibits a higher binding affinity and lower IC50 value, suggesting increased potency. Furthermore, the pharmacokinetic profile in rats was reported to be improved compared to the parent drug, Telmisartan.
Signaling Pathway: Angiotensin II Receptor
The following diagram illustrates the signaling pathway of the Angiotensin II Type 1 Receptor (AT1R), the target of Telmisartan and its bioisosteric analogs. Angiotensin II binding to the AT1R activates Gq/11, leading to a cascade of downstream signaling events that contribute to vasoconstriction, inflammation, and fibrosis.
Caption: Angiotensin II Receptor Signaling Pathway.
Experimental Protocols
Synthesis of this compound Derivatives
The following protocol describes a general method for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.
Workflow for the Synthesis of this compound
Caption: General workflow for this compound synthesis.
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-halopyridine (1.0 equiv) in anhydrous DMF, add trimethylsilyl azide (1.5 equiv).
-
Add tetrabutylammonium fluoride solution (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
Determination of Lipophilicity (logD)
The distribution coefficient (logD) is a measure of the lipophilicity of a compound at a specific pH and is crucial for predicting its ADME properties.
Workflow for logD Determination
Caption: Workflow for experimental logD determination.
Materials:
-
Compound of interest (carboxylic acid and its this compound bioisostere)
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-Octanol
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or LC-MS instrument
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in PBS (pH 7.4).
-
In a microcentrifuge tube, add equal volumes of the aqueous working solution and n-octanol.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the tube to facilitate phase separation.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS).
-
Calculate the logD value using the following formula: logD = log (Concentration in n-octanol / Concentration in aqueous phase)
Conclusion
The use of this compound as a bioisostere for carboxylic acids represents a promising strategy in drug discovery. This bioisosteric replacement can lead to compounds with improved metabolic stability and modulated lipophilicity, potentially resulting in enhanced pharmacokinetic profiles and overall drug efficacy. The provided protocols offer a starting point for the synthesis and evaluation of these valuable heterocyclic compounds.
References
Application Notes and Protocols for Tetrazolo[1,5-a]pyridine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of tetrazolo[1,5-a]pyridine derivatives. This document details their mechanism of action, protocols for key experimental assays, and quantitative data on their efficacy. The information is intended to guide researchers in the evaluation and development of this promising class of compounds.
Introduction
This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Notably, certain derivatives have shown considerable potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. This document focuses on a specific derivative, a Tetrazolo[1,5-a]pyridin-8-amine-based drug candidate (TP-8A), and draws parallels with structurally related compounds to provide a comprehensive guide for their investigation.
Mechanism of Action
Recent studies have elucidated that the anticancer effects of this compound derivatives can be attributed to their ability to inhibit critical cellular signaling pathways. A key mechanism involves the inhibition of Bruton's tyrosine kinase (BTK) and the subsequent downregulation of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is frequently hyperactivated in a wide range of human cancers, promoting tumor growth and resistance to therapy. The this compound derivative, TP-8A, has been identified as a potent inhibitor of this pathway.[1]
Induction of Apoptosis
By inhibiting pro-survival pathways, this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. Structurally similar compounds have been shown to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.
Data Presentation
The anticancer activity of this compound derivatives and their analogs is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of TP-8A [1]
| Kinase Target | TP-8A (IC50, nM) | Ibrutinib (IC50, nM) | Everolimus (IC50, nM) |
|---|---|---|---|
| BTK | 0.5 | 0.5 | >10,000 |
| PI3Kα | 15 | >1,000 | >10,000 |
| AKT1 | 25 | >1,000 | >10,000 |
| mTORC1 | 10 | >1,000 | 1.8 |
Table 2: Anti-proliferative Activity of TP-8A in Cancer Cell Lines [1]
| Cell Line | Cancer Type | TP-8A (GI50, nM) | Ibrutinib (GI50, nM) | Everolimus (GI50, nM) |
|---|---|---|---|---|
| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 |
| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 |
| PC-3 | Prostate Cancer | 20 | >1,000 | 150 |
| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 250 |
Table 3: Cytotoxic Activity of Structurally Related Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| MM137 | BxPC-3 | Pancreatic Adenocarcinoma | 72 | 0.16 |
| MM137 | PC-3 | Prostate Adenocarcinoma | 72 | 0.11 |
| MM134 | PC-3 | Prostate Adenocarcinoma | 72 | 0.17 |
| MM129 | HCT 116 | Colorectal Carcinoma | 72 | 0.39-0.6 |
| MM130 | HCT 116 | Colorectal Carcinoma | 72 | Moderate |
| MM131 | HCT 116 | Colorectal Carcinoma | 72 | 0.39-0.6 |
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, PC-3, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Cell culture reagents as described for the MTT assay
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with the this compound derivative at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
Cold 70% ethanol
-
Flow cytometer
-
Cell culture reagents
-
-
Protocol:
-
Treat cells with the test compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to confirm the modulation of signaling pathways.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-caspase-3, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL detection system
-
-
Protocol:
-
Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Conclusion
The information and protocols provided in this document serve as a foundational guide for the investigation of this compound derivatives as potential anticancer agents. The data suggests that these compounds, exemplified by TP-8A, are promising candidates for further preclinical and clinical development due to their potent and selective inhibition of key oncogenic pathways. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.
References
Application Notes and Protocols: One-Pot Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3]
Introduction
Tetrazolo[1,5-a]pyridines are versatile scaffolds in drug discovery and development, exhibiting a range of biological activities.[2][3] They are also valuable precursors for the synthesis of other complex nitrogen-containing heterocycles.[4] The one-pot conversion of readily available pyridine N-oxides to tetrazolo[1,5-a]pyridines offers an efficient and direct route to this important chemical moiety. Several methods have been developed for this transformation, primarily involving the reaction of pyridine N-oxides with an azide source in the presence of an activating agent. This document details two prominent and effective protocols.
Reaction Principle
The synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides generally proceeds through the activation of the N-oxide oxygen, followed by nucleophilic attack of an azide anion at the C2 position of the pyridine ring. Subsequent cyclization and loss of a leaving group yield the fused tetrazole ring system. The tetrazolo[1,5-a]pyridine product exists in equilibrium with its 2-azidopyridine tautomer.[5]
Method 1: Using Diphenylphosphoryl Azide (DPPA)
A highly effective and convenient one-pot method for the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines involves the use of diphenylphosphoryl azide (DPPA).[6][7] This method is notable for its good yields and operational simplicity, often proceeding without the need for a solvent.[6][7]
Quantitative Data Summary
| Entry | Pyridine N-oxide Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pyridine N-oxide | 24 | 120 | 86 |
| 2 | 4-Methylpyridine N-oxide | 24 | 120 | 88 |
| 3 | 4-Chloropyridine N-oxide | 24 | 120 | 75 |
| 4 | 3-Methylpyridine N-oxide | 24 | 120 | 82 |
| 5 | 2-Methylpyridine N-oxide | 48 | 120 | 65 |
Note: The data presented is a representative summary based on literature findings.[6] Actual yields may vary depending on the specific substrate and experimental conditions.
Experimental Protocol
Materials:
-
Substituted or unsubstituted pyridine N-oxide
-
Diphenylphosphoryl azide (DPPA)
-
Pyridine (reagent grade)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add the pyridine N-oxide (1.0 equiv), pyridine (1.0 equiv), and diphenylphosphoryl azide (1.1 equiv).
-
The reaction is conducted under a nitrogen atmosphere.[6]
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[6]
-
The structure of the final product can be confirmed by spectroscopic methods such as NMR and IR, and its purity assessed by HPLC.[6]
Method 2: Using 4-Toluenesulfonyl Chloride and Sodium Azide
An alternative efficient synthesis involves the treatment of pyridine N-oxides with 4-toluenesulfonyl chloride (TsCl) and sodium azide in toluene at elevated temperatures.[7] This method provides a convenient route to tetrazolopyridines.[7]
Quantitative Data Summary
| Entry | Pyridine N-oxide Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pyridine N-oxide | 12 | 110 | 85 |
| 2 | 3,5-Dimethylpyridine N-oxide | 12 | 110 | 90 |
| 3 | 4-Methoxypyridine N-oxide | 12 | 110 | 78 |
| 4 | 4-Nitropyridine N-oxide | 12 | 110 | 65 |
Note: The data is representative and based on literature reports.[7] Yields are for the isolated product.
Experimental Protocol
Materials:
-
Substituted or unsubstituted pyridine N-oxide
-
4-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the pyridine N-oxide (1.0 equiv) and sodium azide (2.0 equiv) in toluene.
-
Add 4-toluenesulfonyl chloride (1.2 equiv) to the suspension.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.[7] Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired this compound.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of tetrazolo[1,5-a]pyridines.
Experimental Workflow
Caption: A typical experimental workflow for the one-pot synthesis.
Applications in Drug Development
The this compound scaffold is a key component in various pharmacologically active molecules. Its structural and electronic properties make it a valuable isostere for other functional groups in drug design.[8] These compounds have been investigated for a wide range of therapeutic applications, including their use as anti-inflammatory, antibacterial, and antifungal agents.[2] Furthermore, the tetrazole ring can participate in bioorthogonal "click" chemistry reactions, making it a useful handle for chemical biology studies.[9] The development of efficient synthetic routes, such as the one-pot methods described here, is crucial for the exploration of new drug candidates containing this privileged scaffold.
References
- 1. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 6. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 7. This compound synthesis [organic-chemistry.org]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in Tetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in the tetrazolo[1,5-a]pyridine scaffold. This versatile heterocyclic system is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The following sections detail key experimental protocols, present quantitative data for common transformations, and illustrate relevant biological signaling pathways and experimental workflows.
Introduction
The this compound core is a key pharmacophore in the development of new therapeutic agents. Functionalization of the pyridine ring allows for the modulation of the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Common functionalization strategies include halogenation, nitration, and various palladium-catalyzed cross-coupling reactions, which provide access to a diverse range of derivatives.
I. Electrophilic Substitution Reactions
A. Halogenation
Halogenated tetrazolo[1,5-a]pyridines are valuable intermediates for further derivatization through cross-coupling reactions. Direct halogenation of the pyridine ring can be achieved using various halogenating agents.
Experimental Protocol: General Procedure for Halogenation
A general one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, which can be adapted for tetrazolo[1,5-a]pyridines, involves the use of sodium halides in the presence of an oxidizing agent like potassium persulfate.[1]
-
To a solution of the this compound (1.0 eq.) in a suitable solvent (e.g., water), add the sodium halide (NaX, where X = Cl, Br, I) (1.2 eq.).[1]
-
Add potassium persulfate (K₂S₂O₈) (1.5 eq.) to the mixture.[1]
-
Heat the reaction mixture at 80 °C for 1 hour.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Halogenation of Pyrazolo[1,5-a]pyrimidines
The following data for the related pyrazolo[1,5-a]pyrimidine system can serve as a reference for expected yields.
| Entry | Substrate | Halogenating Agent | Product | Yield (%) | Reference |
| 1 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NaI/K₂S₂O₈ | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 87 | [2] |
| 2 | 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | NaI/K₂S₂O₈ | 3-Iodo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 95 | [2] |
| 3 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NaBr/K₂S₂O₈ | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 75 | [2] |
| 4 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NaCl/K₂S₂O₈ | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 71 | [2] |
B. Nitration
Nitration introduces a nitro group onto the pyridine ring, which can serve as a handle for further transformations or as a key pharmacophoric element.
Experimental Protocol: General Procedure for Nitration of Pyridines
This protocol is adapted from the nitration of substituted pyridines and can be applied to the this compound system.[3][4]
-
To a cooled (0 °C) solution of the this compound (1.0 eq.) in trifluoroacetic anhydride, add nitric acid dropwise.[3]
-
Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Nitration of Pyridines
Yields for the nitration of various pyridine derivatives are provided as a reference.
| Entry | Substrate | Reagents | Product | Yield (%) | Reference |
| 1 | 2-Chloropyridine | HNO₃/H₂SO₄ | 2-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridine | 90 (mixture) | [4] |
| 2 | 2,6-Diaminopyridine | HNO₃/H₂SO₄ | 2,6-Diamino-3,5-dinitropyridine | High | [4] |
| 3 | 2-Aminopyridine | HNO₃/TFAA | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | 10-83 (mixture) | [3] |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the this compound scaffold. A common starting material for these reactions is an 8-halo-tetrazolo[1,5-a]pyridine.[5]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halide with an organoboron compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki coupling of a halo-tetrazolo[1,5-a]pyridine with a boronic acid or ester.[6]
-
In a reaction vessel, combine the halo-tetrazolo[1,5-a]pyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
Yields for the Suzuki coupling of various bromo-pyridines are provided for reference.
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92 | [6] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 89 | [6] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 94 | [6] |
B. Sonogashira Coupling
The Sonogashira coupling is utilized to form C-C bonds between a halide and a terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of a halo-tetrazolo[1,5-a]pyridine.[7][8]
-
To a reaction flask, add the halo-tetrazolo[1,5-a]pyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling
The following table provides reference yields for the Sonogashira coupling of 2-amino-3-bromopyridines.
| Entry | Terminal Alkyne | Catalyst | Base | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 96 | [7] |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 92 | [7] |
| 3 | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 85 | [7] |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between a halide and an amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This general protocol can be adapted for the amination of halo-tetrazolo[1,5-a]pyridines.[9][10]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).
-
Add the halo-tetrazolo[1,5-a]pyridine (1.0 eq.) and the amine (1.2 eq.).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
Reference yields for the Buchwald-Hartwig amination of a bromopyridine are provided below.
| Entry | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃/BINAP | NaOtBu | 60 | [9] |
III. Experimental Workflows and Signaling Pathways
A. General Experimental Workflow
The synthesis and functionalization of the this compound ring typically follow a structured workflow, from the initial synthesis of the core structure to its subsequent derivatization and biological evaluation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound synthesis [organic-chemistry.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tetrazolo[1,5-a]pyridine as a Building Block for π-Conjugated Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of π-conjugated systems based on the tetrazolo[1,5-a]pyridine scaffold. This unique heterocyclic building block serves as an effective electron-accepting unit, enabling the development of materials with tailored optoelectronic and biological properties. Detailed experimental protocols for the synthesis and characterization of these materials are provided, along with key performance data for applications in organic electronics and medicinal chemistry.
Applications in Organic Electronics
The incorporation of the electron-deficient this compound moiety into π-conjugated systems is a valuable strategy for modulating their electronic properties. This approach leads to materials with low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for applications in organic field-effect transistors (OFETs) and other electronic devices.
Synthesis of π-Conjugated this compound Derivatives
A versatile method for the synthesis of diarylated this compound derivatives involves the treatment of the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide (DPPA).[1][2] This reaction proceeds efficiently to yield the desired π-conjugated systems. Further functionalization can be achieved through cross-coupling reactions, such as Suzuki-Miyaura coupling, on brominated this compound intermediates.[3]
Thermal Stability
π-Conjugated systems based on this compound exhibit good thermal stability, a critical requirement for applications in electronic devices. Thermogravimetric analysis (TGA) demonstrates that these materials can withstand high temperatures before decomposition.
Table 1: Thermal Properties of Diarylated this compound Derivatives
| Compound | Ar group | Td (°C) (5% weight loss) |
| 1a | Phenyl | 285 |
| 1b | 4-Hexylphenyl | 355 |
| 1c | 2-Thienyl | 301 |
| 1d | 5-Hexyl-2-thienyl | 354 |
Data sourced from Tamba et al., 2022.[1][2]
Organic Field-Effect Transistor (OFET) Performance
The electron-accepting nature of the this compound core contributes to the promising semiconducting characteristics of its derivatives. The bithiophene-substituted derivative, in particular, has demonstrated stable transistor performance.
Table 2: OFET Characteristics of a Bithiophene-Substituted this compound Derivative
| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio | Vth (V) |
| 1d | 1.1 x 10⁻⁴ | > 10⁴ | -14 |
Data sourced from Tamba et al., 2022.[1][2]
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is also a valuable pharmacophore in drug discovery. Its derivatives have been investigated for their potential as anticancer agents. The tetrazole ring can act as a bioisostere for a carboxylic acid group, potentially improving the pharmacokinetic profile of drug candidates.
Anticancer Activity
Several studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. The data indicates that these compounds can exhibit significant antiproliferative activity.
Table 3: Cytotoxicity Data (IC₅₀, µM) of Selected Tetrazolo-fused Heterocycles
| Compound | Cell Line: BxPC-3 (Pancreatic) | Cell Line: PC-3 (Prostate) | Cell Line: WI-38 (Normal Fibroblast) |
| MM134 | 0.32 | 0.16 | > 0.5 |
| MM136 | 0.25 | 0.13 | > 0.5 |
| MM137 | 0.16 | 0.11 | 0.27 |
| MM139 | 0.33 | 0.17 | > 0.5 |
Data for pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides, structurally related to the core topic. Sourced from Bukowski et al., 2022.[6][7]
Experimental Protocols
General Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
This protocol describes a general method for synthesizing the this compound core.
Protocol 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
To a solution of a 2-halopyridine in a suitable solvent such as DMF, add trimethylsilyl azide (TMSN₃) and a catalytic amount of tetrabutylammonium fluoride (TBAF).
-
Heat the reaction mixture at 85 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Synthesis of a Diarylated π-Conjugated System
This protocol details the synthesis of 5,8-bis(5-hexyl-2-thienyl)this compound.
Protocol 2: Synthesis of 5,8-bis(5-hexyl-2-thienyl)this compound
Caption: Synthesis of a diarylated this compound derivative.
Methodology:
-
Suzuki Coupling: To a solution of 2,5-dibromopyridine in a mixture of toluene and water, add 2-(5-hexylthienyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate. Reflux the mixture under an inert atmosphere until the starting material is consumed. After cooling, extract the product with an organic solvent, dry, and purify by column chromatography to yield 2,5-bis(5-hexyl-2-thienyl)pyridine.
-
N-Oxidation: Dissolve the product from the previous step in dichloromethane and add m-chloroperoxybenzoic acid (m-CPBA). Stir the reaction at room temperature until completion. Wash the reaction mixture with a sodium bicarbonate solution, dry the organic layer, and purify the crude product to obtain 2,5-bis(5-hexyl-2-thienyl)pyridine N-oxide.
-
Tetrazole Formation: Dissolve the pyridine N-oxide in toluene and add diphenylphosphoryl azide (DPPA). Reflux the mixture until the reaction is complete. After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to afford the final product, 5,8-bis(5-hexyl-2-thienyl)this compound.
Characterization of π-Conjugated Systems
A logical workflow for the characterization of newly synthesized this compound-based π-conjugated systems.
Workflow 1: Characterization of Materials
Caption: Logical workflow for material characterization.
Signaling Pathway in Anticancer Activity (Hypothesized)
While the exact mechanisms of action for many this compound derivatives are still under investigation, a plausible signaling pathway involves the induction of apoptosis.
Diagram 1: Hypothesized Apoptotic Pathway
Caption: Hypothesized apoptotic signaling pathway.
This document provides a foundational guide for researchers interested in utilizing this compound as a building block for novel π-conjugated systems. The presented data and protocols highlight the potential of these materials in both organic electronics and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tetrazolo[1,5-a]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazolo[1,5-a]pyridine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory properties. High-throughput screening (HTS) of this compound libraries is a critical step in identifying novel lead compounds for therapeutic development.
These application notes provide a comprehensive overview of established HTS assays relevant to the screening of this compound libraries. Detailed protocols for key assays are provided to enable researchers to effectively assess the biological activities of their compound collections.
Data Presentation: Biological Activity of this compound Analogs and Related Heterocycles
The following tables summarize the quantitative biological activity data for this compound derivatives and structurally related compounds. This data provides a baseline for the expected potency and efficacy of this class of molecules in various biological assays.
Table 1: In Vitro Anticancer Activity of Tetrazolo-fused and Related Heterocycles
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | BxPC-3 (Pancreatic) | MTT | 0.11 - 0.16 | [1][4] |
| PC-3 (Prostate) | MTT | 0.11 - 0.16 | [1][4] | |
| HCT-116 (Colon) | MTT | 0.11 - 0.16 | [1][4] | |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | HCT-116 (Colon) | MTT | Not Specified | [1][5] |
| U-87 MG (Glioblastoma) | MTT | Not Specified | [1][5] | |
| MCF-7 (Breast) | MTT | Not Specified | [1][5] | |
| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast) | MTT | Moderate to High | [1] |
| HCT-116 (Colon) | MTT | Moderate to High | [1] |
Table 2: Antimicrobial and Antitubercular Activity
| Compound Class | Organism | Assay | MIC (µg/mL) | Reference |
| This compound derivative | S. aureus | Not Specified | Good Activity | [2] |
| B. cereus | Not Specified | Good Activity | [2] | |
| E. coli | Not Specified | Good Activity | [2] | |
| P. aeruginosa | Not Specified | Good Activity | [2] | |
| A. flavus | Not Specified | Good Activity | [2] | |
| A. niger | Not Specified | Good Activity | [2] | |
| Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives | M. tuberculosis H37Rv | MABA | <0.02 | [6] |
Key Signaling Pathways
Compounds from this compound libraries have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting screening data and for mechanism of action studies.
High-Throughput Screening Experimental Workflow
A typical HTS workflow for a this compound library involves several stages, from primary screening to hit confirmation and validation.
Experimental Protocols
The following are detailed protocols for key HTS assays that are suitable for screening this compound libraries.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well or 384-well clear flat-bottom sterile microplates
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Cell Proliferation Assay (BrdU Incorporation Assay)
Principle: This assay measures DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells. Incorporated BrdU is detected using a specific anti-BrdU antibody.
Materials:
-
BrdU Cell Proliferation Assay Kit (commercial kits are recommended)
-
96-well or 384-well microplates
-
Cells and culture reagents
-
Test compounds
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a 1:100 dilution.
-
Incubate for 2-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Fixation and Denaturation:
-
Remove the culture medium and add 200 µL of FixDenat solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the FixDenat solution and wash the wells with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Reaction and Data Acquisition:
-
Wash the wells and add the substrate solution.
-
Incubate until color development is sufficient.
-
Add a stop solution and measure the absorbance or fluorescence according to the kit's instructions.
-
Apoptosis Assay (Caspase-3/7 Activity Assay)
Principle: This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. A specific substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a fluorescent or luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well or 384-well microplates suitable for luminescence
-
Cells and culture reagents
-
Test compounds
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Seed cells in a white-walled plate and treat with compounds as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Kinase Inhibition Assay (e.g., AKT or mTOR Kinase Assay)
Principle: This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., AKT, mTOR). The assay typically involves incubating the purified kinase with its substrate and ATP, and then detecting the phosphorylated substrate using a specific antibody.
Materials:
-
Kinase assay kit (e.g., HTScan® AKT Kinase Assay Kit)
-
Purified active kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Detection antibody (e.g., anti-phospho-substrate antibody)
-
Microplate reader (e.g., for fluorescence or luminescence)
Protocol (General):
-
Reaction Setup:
-
In a microplate, add the assay buffer, purified kinase, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection antibody.
-
After another incubation period, add the detection reagent (e.g., HRP substrate for colorimetric detection or a fluorescent/luminescent substrate).
-
-
Data Acquisition:
-
Read the signal on a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or plate reader
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microplate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Automated 96-well format high throughput colony formation assay for siRNA library screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrazolo[1,5-a]pyridine in the Synthesis of Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of energetic materials derived from the tetrazolo[1,5-a]pyridine scaffold. This class of nitrogen-rich heterocyclic compounds serves as a versatile building block for the development of high-performance energetic materials.
Introduction
Tetrazolo[1,5-a]pyridines are of significant interest in the field of energetic materials due to their high nitrogen content, positive heats of formation, and the potential for introducing various energetic functionalities. These characteristics contribute to desirable properties such as high density, detonation velocity, and detonation pressure. The fused tetrazole and pyridine ring system provides a stable backbone that can be further modified to tune the energetic performance and sensitivity of the resulting compounds. A key synthetic feature is the equilibrium between the this compound ring system and its 2-azidopyridine isomer, which can be influenced by solvent and temperature.
Application Notes
The primary application of this compound in the context of energetic materials is as a foundational structure for the synthesis of novel explosives and propellants. By incorporating nitro groups and other energetic moieties onto the pyridine ring, the energy content and performance of the resulting molecules can be significantly enhanced.
One of the most notable energetic derivatives is 4,6-dinitrothis compound . This compound has been investigated for its explosive properties, which are comparable to or exceed those of well-known explosives like TNT.[1] Furthermore, tetrazolo[1,5-a]pyridines can serve as precursors to other energetic heterocyclic systems, such as furazano[4,5-b]pyridine-1-oxides, through thermal rearrangement.[1]
The synthesis of these materials generally involves the nucleophilic substitution of a leaving group, typically a halide, on a pyridine ring with an azide source. The subsequent intramolecular cyclization of the resulting azidopyridine leads to the formation of the fused this compound ring system.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dinitrothis compound
This protocol describes the synthesis of 4,6-dinitrothis compound, a potent energetic material. The primary synthetic route involves the reaction of a di-nitrated chloropyridine with sodium azide.
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Sodium azide (NaN₃)
-
Aqueous Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-chloro-3,5-dinitropyridine and sodium azide in aqueous ethanol at ambient temperature.
-
Acidify the solution by adding hydrochloric acid.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent system, such as aqueous ethanol. Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product using ¹H and ¹³C NMR.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups, including the nitro groups and the tetrazole ring.
-
Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the molecular formula.
Protocol 2: Thermal Analysis of Energetic Materials
Thermal analysis is crucial for determining the stability and decomposition characteristics of energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques.[2][3][4][5][6]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure for DSC:
-
Accurately weigh a small sample (typically 0.5-2 mg) of the energetic material into an aluminum or copper crucible.
-
Seal the crucible, ensuring a good seal to contain any potential off-gassing before detonation.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen).
-
Record the heat flow as a function of temperature. The resulting thermogram will show exothermic peaks corresponding to decomposition and potential phase transitions.
Procedure for TGA:
-
Accurately weigh a slightly larger sample (typically 2-5 mg) into a TGA pan (ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature. The TGA curve will show mass loss steps corresponding to decomposition events.
Data Analysis:
-
From the DSC curve, determine the onset temperature of decomposition and the peak exotherm temperature.
-
From the TGA curve, determine the temperature at which significant mass loss begins.
Protocol 3: Sensitivity Testing
Sensitivity to external stimuli such as impact and friction is a critical safety parameter for energetic materials.
Impact Sensitivity:
-
This test is typically performed using a drop-weight impact tester.
-
A small amount of the material is placed on an anvil, and a weight is dropped from a specified height.
-
The result is often reported as the height at which there is a 50% probability of initiation (H₅₀).
Friction Sensitivity:
-
This test evaluates the sensitivity of a material to frictional stimuli.
-
A small sample is subjected to friction between two surfaces under a specified load.
-
The result is reported as the load at which initiation occurs or as a probability of initiation at a given load.
Data Presentation
The following table summarizes the key energetic properties of 4,6-dinitrothis compound.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Sensitivity |
| 4,6-Dinitrothis compound | 1.79 (calculated) | 8250 (calculated) | 314 (calculated) | Sensitive to impact |
Data sourced from empirical calculations.[1]
Visualizations
Below are diagrams illustrating the synthesis and characterization workflows for energetic materials based on this compound.
Caption: Synthetic pathway for 4,6-Dinitrothis compound.
Caption: Workflow for the characterization of energetic materials.
References
Application Notes and Protocols for the Multicomponent Synthesis of Tetrazolylimidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of tetrazolylimidazo[1,5-a]pyridines, a class of bis-heterocyclic compounds with significant potential in drug discovery. The methodology is based on a two-step multicomponent reaction (MCR) strategy, offering an efficient and versatile route to a diverse range of analogues.[1][2][3] This document outlines the synthetic procedures, presents quantitative data for various synthesized compounds, and discusses their potential biological applications, particularly as soluble guanylate cyclase (sGC) stimulators.
Introduction
Imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of various biologically active molecules.[1] When combined with a 1,5-disubstituted tetrazole moiety, which can act as a bioisostere for a cis-amide bond, the resulting bis-heterocyclic system presents a novel and promising area for chemical space exploration in drug development.[1] The synthesis described herein utilizes an azido-Ugi four-component reaction (4CR) followed by a novel acetic anhydride-mediated N-acylation and cyclization, providing a streamlined approach to these complex molecules.[1][2][3]
Biological Significance: Targeting the Soluble Guanylate Cyclase (sGC) Pathway
A key application of this synthetic methodology is the generation of compounds that can modulate the soluble guanylate cyclase (sGC) signaling pathway.[1] sGC is a crucial enzyme in the nitric oxide (NO) signaling cascade. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.[4][5] Dysregulation of the NO-sGC-cGMP pathway is implicated in several cardiovascular diseases, such as pulmonary hypertension and heart failure.[4][5]
Compounds that can directly stimulate sGC, independent of NO, are of significant therapeutic interest. The tetrazolylimidazo[1,5-a]pyridine scaffold has been identified as a promising pharmacophore for the development of novel sGC stimulators.[1] The efficient synthesis of a diverse library of these compounds is therefore highly valuable for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Experimental Protocols
The synthesis of tetrazolylimidazo[1,5-a]pyridines is achieved through a two-step process:
-
Step 1: Azido-Ugi Four-Component Reaction (4CR)
-
Step 2: Deprotection, N-Acylation, and Cyclization
General Materials and Methods
All reagents and solvents should be of commercial-grade quality and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). NMR spectra can be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compounds.
Protocol 1: Synthesis of the Ugi-Azide Adduct (Step 1)
This protocol describes the general procedure for the azido-Ugi four-component reaction to synthesize the intermediate N-(pyridin-2-ylmethyl)-1-(triphenylmethyl)-1H-tetrazol-5-amine derivatives.
Procedure:
-
To a solution of the appropriate picolinaldehyde (1.0 mmol, 1.0 equiv) in methanol (2.0 mL) in a round-bottom flask, add tritylamine (1.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
After stirring for an additional 10 minutes at room temperature, add azidotrimethylsilane (TMS-N₃) (1.0 mmol, 1.0 equiv).
-
Seal the flask and stir the reaction mixture at room temperature for 18-24 hours.
-
The resulting precipitate, which is the Ugi-azide product, is collected by filtration.
-
Wash the collected solid with cold methanol.
-
Dry the product under vacuum to yield the desired Ugi-azide adduct, which can be used in the next step without further purification.
Protocol 2: One-Pot Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines (Step 2)
This protocol details the one-pot deprotection, N-acylation, and cyclization of the Ugi-azide adduct to yield the final tetrazolylimidazo[1,5-a]pyridine products.
Procedure:
-
Suspend the crude Ugi-azide adduct (1.0 mmol, 1.0 equiv) from Protocol 1 in acetic anhydride (2.0 mL).
-
Add 4 N HCl in dioxane (3.0 equiv) to the suspension.
-
Heat the reaction mixture to 75 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrazolylimidazo[1,5-a]pyridine.
Data Presentation: Substrate Scope and Yields
The developed two-step synthesis is applicable to a wide range of substrates, allowing for the generation of a diverse library of tetrazolylimidazo[1,5-a]pyridines. The following tables summarize the yields obtained for various analogues.
Table 1: Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines with Varied Isocyanide and Picolinaldehyde Inputs [3]
| Entry | Picolinaldehyde (R¹) | Isocyanide (R²) | Product | Yield (%) |
| 1 | H | Benzyl | 6a | 85 |
| 2 | H | Cyclohexyl | 6b | 82 |
| 3 | H | tert-Butyl | 6c | 75 |
| 4 | H | 4-Methoxybenzyl | 6d | 88 |
| 5 | H | 2-Naphthylmethyl | 6e | 78 |
| 6 | H | 4-Chlorobenzyl | 6f | 80 |
| 7 | H | 2,6-Dimethylphenyl | 6g | 65 |
| 8 | 6-Methyl | Benzyl | 6h | 90 |
| 9 | 6-Methyl | 2,6-Dimethylphenyl | 6i | 60 |
| 10 | 4-Methoxy | Benzyl | 6j | 72 |
| 11 | 5-Bromo | Benzyl | 6k | 70 |
| 12 | 5-Nitro | Benzyl | 6l | 68 |
| 13 | 3-Hydroxy | Benzyl | 6m | 75 |
Yields are for the two-step, one-pot procedure.
Table 2: Synthesis of Tetrazolylimidazo[1,5-a]pyridines with Diverse R³-Substitutions [4]
| Entry | Acylating Agent | Product (R³) | Yield (%) |
| 1 | Propionic anhydride | Ethyl | 85 |
| 2 | Isobutyric anhydride | Isopropyl | 82 |
| 3 | Pivaloyl chloride | tert-Butyl | 70 |
| 4 | Benzoyl chloride | Phenyl | 78 |
| 5 | 4-Fluorobenzoyl chloride | 4-Fluorophenyl | 80 |
| 6 | 2-Furoyl chloride | 2-Furyl | 75 |
| 7 | Cyclohexanecarbonyl chloride | Cyclohexyl | 88 |
Yields are for the two-step procedure involving deprotection followed by N-acylation and cyclization.
Conclusion
The multicomponent approach described provides an efficient, versatile, and scalable method for the synthesis of novel tetrazolylimidazo[1,5-a]pyridines. The operational simplicity and the ability to generate a diverse range of analogues make this protocol highly attractive for medicinal chemistry and drug discovery programs. The potential of these compounds to act as sGC stimulators highlights their therapeutic relevance, particularly in the context of cardiovascular diseases. Further investigation into the biological properties of this compound class is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 3. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions and byproducts in Tetrazolo[1,5-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and byproducts encountered during the synthesis of tetrazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Tetrazolo[1,5-a]pyridines?
A1: The most prevalent methods for synthesizing tetrazolo[1,5-a]pyridines include:
-
The reaction of 2-halopyridines with an azide source, such as sodium azide or trimethylsilyl azide.[1][2]
-
The treatment of pyridine N-oxides with an activating agent and an azide source. Common activating agents include tosyl chloride (TsCl) and diphenylphosphoryl azide (DPPA).[3][4]
Q2: What is the primary side reaction to be aware of during the synthesis of Tetrazolo[1,5-a]pyridines?
A2: The most significant side reaction is the establishment of a tautomeric equilibrium between the desired tetrazolo[1,5-a]pyridine and the corresponding 2-azidopyridine. The position of this equilibrium is influenced by various factors, including solvent, temperature, and the electronic properties of substituents on the pyridine ring.[5]
Troubleshooting Guide: Common Side Reactions and Byproducts
Issue 1: Presence of a significant amount of 2-azidopyridine byproduct.
Q3: My reaction is producing a substantial amount of the 2-azidopyridine isomer. How can I favor the formation of the desired this compound?
A3: The equilibrium between the this compound and the 2-azidopyridine is sensitive to the reaction conditions. Here are key parameters to adjust:
-
Solvent Polarity: More polar solvents favor the formation of the this compound. If you are using a nonpolar solvent like toluene, switching to a more polar solvent such as DMSO or DMF can shift the equilibrium towards the desired product.[5]
-
Temperature: Higher temperatures tend to favor the 2-azidopyridine isomer. Running the reaction at a lower temperature for a longer duration can increase the yield of the this compound. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[5]
-
Substituent Effects: The electronic nature of the substituents on the pyridine ring influences the equilibrium. Electron-donating groups tend to favor the this compound form, while electron-withdrawing groups stabilize the 2-azidopyridine isomer.[5] If working with a pyridine bearing a strong electron-withdrawing group, careful optimization of solvent and temperature is crucial.
Data Presentation: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition | Predominant Product |
| Solvent | Nonpolar (e.g., Toluene) | 2-Azidopyridine |
| Polar (e.g., DMSO, DMF) | This compound | |
| Temperature | High | 2-Azidopyridine |
| Low | This compound | |
| Substituents | Electron-donating | This compound |
| Electron-withdrawing | 2-Azidopyridine |
Experimental Protocols: Protocol for Minimizing 2-Azidopyridine Formation
Objective: To synthesize 5-phenylthis compound from 2-chloro-5-phenylpyridine and sodium azide with minimized 2-azidopyridine byproduct.
Materials:
-
2-chloro-5-phenylpyridine
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-phenylpyridine (1.0 eq) in DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (25°C) for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Mandatory Visualization: Azide-Tetrazole Equilibrium
Caption: The tautomeric equilibrium between this compound and 2-azidopyridine.
Issue 2: Formation of deoxygenated pyridine byproduct from pyridine N-oxide starting material.
Q4: I am observing the deoxygenated starting pyridine as a major byproduct in my reaction starting from a pyridine N-oxide. What is the cause and how can I prevent it?
A4: Deoxygenation of the pyridine N-oxide starting material is a known side reaction, particularly when using sulfonyl chlorides like tosyl chloride (TsCl) as the activating agent.
Troubleshooting Steps:
-
Choice of Activating Agent: To minimize deoxygenation, consider using diphenylphosphoryl azide (DPPA) as the activating agent. DPPA is often reported to result in cleaner reactions and higher yields of the desired this compound.[5]
Data Presentation: Effect of Activating Agent on Deoxygenation
| Activating Agent | Relative Amount of Deoxygenation |
| Tosyl Chloride (TsCl) | High |
| Diphenylphosphoryl Azide (DPPA) | Low |
Experimental Protocols: Protocol for this compound Synthesis from Pyridine N-oxide using DPPA
Objective: To synthesize this compound from pyridine N-oxide using DPPA to minimize deoxygenation.
Materials:
-
Pyridine N-oxide
-
Diphenylphosphoryl azide (DPPA)
-
Pyridine (as solvent and base)
Procedure:
-
In a sealed tube, combine pyridine N-oxide (1.0 eq) and diphenylphosphoryl azide (1.2 eq).
-
Add anhydrous pyridine as the solvent.
-
Heat the reaction mixture at 110°C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the this compound.
Mandatory Visualization: Troubleshooting Workflow for Deoxygenation
Caption: Troubleshooting workflow for minimizing deoxygenation of pyridine N-oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis [organic-chemistry.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
Technical Support Center: Optimizing Suzuki Coupling of Brominated Tetrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated tetrazolo[1,5-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of brominated this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing low to no yield of my desired coupled product?
Answer: Low or no yield in the Suzuki coupling of brominated this compound can stem from several factors, primarily related to the electronic nature of the heterocyclic system and potential catalyst inhibition.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the this compound ring can coordinate with the palladium catalyst, leading to its deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and mitigate catalyst inhibition. Using pre-formed palladium catalysts (precatalysts) like XPhos Pd G2 or G3 can also be beneficial.
-
-
Inefficient Oxidative Addition: While the electron-withdrawing nature of the this compound ring should facilitate oxidative addition to the C-Br bond, other factors can impede this step.
-
Solution: Screen different palladium sources and ligands. For instance, Pd(PPh₃)₄ is a commonly used catalyst that has shown success in the coupling of other nitrogen-rich heterocycles.[1] Increasing the reaction temperature may also promote oxidative addition.
-
-
Poor Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, can be rate-limiting.
-
Solution: The choice of base is critical. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for promoting transmetalation, especially with electron-deficient boronic acids.[2] The use of an aqueous solvent mixture (e.g., dioxane/water, DME/water) is often necessary to facilitate the action of these bases.[1]
-
Question 2: I am observing a significant amount of a debrominated byproduct. How can I minimize this side reaction?
Answer: Debromination (or dehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaryl bromides.
-
Hydrogen Source: The presence of a hydrogen source in the reaction mixture can contribute to debromination.
-
Solution: Ensure the use of dry, degassed solvents. While an aqueous environment is often necessary for the base to be effective, using a minimal amount of water can sometimes help.
-
-
Reaction Conditions: Harsh reaction conditions can favor debromination.
-
Solution: Try lowering the reaction temperature and shortening the reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed.
-
-
Catalyst System: The choice of catalyst and ligand can influence the extent of debromination.
-
Solution: A tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to be effective in avoiding the debromination reaction in similar heterocyclic systems.[3]
-
Question 3: My reaction is producing a lot of homocoupled product from my boronic acid. What is the cause and how can I prevent it?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. Assembling the reaction under an inert atmosphere is also essential.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of 8-bromothis compound?
A1: Based on successful couplings with structurally similar nitrogen-rich, electron-deficient heterocycles, a good starting point would be a catalyst system employing a bulky, electron-rich phosphine ligand.[4][5] Recommended systems include Pd₂(dba)₃ with XPhos or SPhos, or a pre-catalyst like XPhos Pd G2.[3] Pd(PPh₃)₄ is also a viable and commonly used catalyst for these types of substrates.[1]
Q2: What is the best base and solvent combination to use?
A2: A common and effective combination is an inorganic base like K₂CO₃ or K₃PO₄ in a mixed solvent system containing an organic solvent and water, such as 1,4-dioxane/water or DME/water.[1] The water is often essential for the solubility and activity of the base. The optimal ratio of organic solvent to water may need to be determined empirically.
Q3: How does the electronic nature of the boronic acid affect the reaction?
A3: The electronic properties of the arylboronic acid can significantly impact the reaction outcome. Electron-rich arylboronic acids tend to undergo transmetalation more readily. Conversely, electron-deficient arylboronic acids may require more forcing conditions, such as a stronger base (e.g., K₃PO₄) or a higher reaction temperature, to achieve good yields.[1][2]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted Suzuki coupling can be highly effective for this type of transformation. It can significantly reduce reaction times and often leads to improved yields, particularly for challenging substrates.[6]
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of related brominated N-heterocyclic systems. These should serve as a good starting point for optimizing the reaction for brominated this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Brominated N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Good to Excellent | General N-Heterocycles |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-110 | 12-24 | Good to Excellent | General N-Heterocycles |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 12-24 | Good to Excellent | 6-Chloropurine |
| XPhos Pd G2 (5) | XPhos (10) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 0.5 | 67-89 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one |
Table 2: Optimization of Base and Solvent for Suzuki Coupling
| Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Observations |
| K₂CO₃ (2) | Toluene (anhydrous) | 100 | 24 | Low to no reaction for electron-deficient boronic acids. |
| K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | Good yields for a range of boronic acids. |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Often higher yields, especially for challenging substrates. |
| Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 16 | Effective, but can be more expensive. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 8-bromothis compound
-
Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 8-bromothis compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours). For microwave-assisted reactions, heat to the specified temperature for a shorter duration (e.g., 30-60 minutes).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Stability of the Tetrazolo[1,5-a]pyridine ring under acidic and basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tetrazolo[1,5-a]pyridine heterocyclic system. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of the this compound ring under common experimental acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with tetrazolo[1,5-a]pyridines?
A1: The main consideration is the existence of a dynamic equilibrium, known as valence isomerization or ring-chain tautomerism, between the fused this compound ring and its open-chain isomer, 2-azidopyridine. The position of this equilibrium is sensitive to substituents, solvent polarity, and temperature.[1][2][3]
Q2: How do substituents on the pyridine ring affect the stability of the this compound form?
A2: Electron-withdrawing groups, particularly at the 4- and 6-positions of the pyridine ring, tend to destabilize the tetrazole ring, shifting the equilibrium towards the 2-azidopyridine isomer.[1] Conversely, electron-donating groups generally favor the closed-ring this compound form.
Q3: Is the this compound ring stable under acidic conditions?
A3: The this compound ring can be susceptible to cleavage under strong acidic conditions. For instance, related heterocyclic systems like tetrazolo[1,5-c]quinazolines have been shown to undergo cleavage of the pyrimidine ring when refluxed with hydrochloric acid. This suggests that the pyridine portion of the this compound ring could be vulnerable to acid-catalyzed hydrolysis, potentially leading to ring-opened products.
Q4: What is the expected stability of the this compound ring under basic conditions?
A4: While specific data for this compound is limited, related fused pyrimidine systems have demonstrated susceptibility to base-catalyzed transformations. Therefore, it is advisable to use basic conditions with caution and to monitor for potential degradation or isomerization.
Q5: Can I anticipate the decomposition products of this compound?
A5: Under thermal stress, the primary decomposition pathway involves the loss of molecular nitrogen (N₂) from the 2-azidopyridine tautomer to form a highly reactive pyridine-2-nitrene intermediate.[4] This nitrene can then undergo various reactions, including cyclization to form other heterocyclic systems. Under hydrolytic conditions, the pyridine ring itself may be cleaved.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during experiments involving this compound derivatives.
Issue 1: Unexpected reaction outcomes or the formation of multiple products.
-
Possible Cause: The reaction conditions (e.g., solvent, temperature) may be favoring the 2-azidopyridine tautomer, which has different reactivity compared to the this compound form.
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected reactivity.
Issue 2: Low yield or decomposition of the desired this compound product during workup or purification.
-
Possible Cause: The product may be unstable to the pH of the aqueous workup or the conditions of chromatography.
-
Troubleshooting Workflow:
Caption: Troubleshooting product decomposition during isolation.
Quantitative Data Summary
The stability of the this compound ring is intrinsically linked to the equilibrium with its 2-azidopyridine isomer. The following table summarizes the influence of substituents on this equilibrium in deuterated acetone solution, as determined by NMR spectroscopy.
| Compound | Substituent(s) | This compound Form (%) | 2-Azidopyridine Form (%) |
| 1 | Unsubstituted | ~100 | Not detected |
| 2 | 4-Nitro | ~100 | Not detected |
| 3 | 6-Nitro | 90 | 10 |
| 4 | 4,6-Dinitro | 60 | 40 |
Data adapted from studies on substituted tetrazolo[1,5-a]pyridines.[1]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general method for assessing the stability of a this compound derivative under acidic, basic, and oxidative stress conditions.[5]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Monitoring Tautomeric Equilibrium by ¹H NMR Spectroscopy
This protocol describes the use of ¹H NMR to determine the ratio of the this compound and 2-azidopyridine tautomers in solution.
-
Sample Preparation: Dissolve a known quantity of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) to a final concentration of approximately 5-10 mg/mL.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Data Analysis:
-
Identify distinct proton signals corresponding to each tautomer.
-
Integrate the signals for a non-overlapping proton from each tautomer.
-
Calculate the molar ratio of the two forms based on the integration values.
-
The percentage of each tautomer can be determined from this ratio.
-
Signaling Pathways and Logical Relationships
The stability of the this compound ring is governed by the ring-chain tautomerism, which is influenced by electronic and environmental factors.
Caption: Factors influencing the this compound <=> 2-azidopyridine equilibrium.
References
Troubleshooting low conversion rates in Tetrazolo[1,5-a]pyridine reactions
Technical Support Center: Tetrazolo[1,5-a]pyridine Synthesis
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address low conversion rates in the synthesis of tetrazolo[1,5-a]pyridines. The content is tailored for researchers, chemists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of my 2-substituted pyridine starting material. What are the primary factors to investigate?
A1: When facing low conversion with starting material recovery, the issue often lies with reaction kinetics and conditions. A systematic investigation is crucial.[1]
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed efficiently.[2] For instance, syntheses starting from pyridine N-oxides may require heating at 120°C for 24 hours.[2] If your temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to degradation. Consider a stepwise increase in temperature and monitor the reaction progress via TLC or LCMS.
-
Azide Source and Activation: The choice of azide reagent is critical.
-
Sodium azide (NaN₃): Often used with 2-halopyridines, its effectiveness can be solvent-dependent.[3] Phase-transfer catalysts may be required in some solvent systems.[3]
-
Trimethylsilyl azide (TMSN₃): Can be a milder and more soluble alternative, often used with a fluoride source like tetrabutylammonium fluoride (TBAF).[4]
-
Diphenylphosphoryl azide (DPPA): This has been identified as a highly convenient and effective reagent, particularly for converting pyridine N-oxides directly to the tetrazole product in good yields.[2][4]
-
-
Solvent Choice: Solvent polarity can influence reaction rates and, importantly, the position of the azide-tetrazole equilibrium.[5] Aprotic polar solvents like DMF are commonly used for reactions with sodium azide.[6] Screening different solvents is a recommended troubleshooting step.[1]
-
Purity of Reagents: Ensure all starting materials, especially the pyridine precursor and the azide reagent, are pure and dry. Impurities can inhibit the reaction or cause unwanted side reactions.[1]
Q2: How do the electronic properties of substituents on the pyridine ring affect my yield?
A2: Substituents have a profound impact on the stability of the final product due to the inherent equilibrium between the cyclic tetrazole and the open-chain 2-azidopyridine tautomer.[3][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or trifluoromethyl (CF₃) are known to destabilize the this compound ring.[7][8] This shifts the equilibrium toward the 2-azidopyridine isomer, which may not be your desired product, thereby appearing as a low yield of the target tetrazole.[7][8] The NO₂ group, in particular, has a large stabilizing effect on the azide form.[7][8]
-
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups tend to stabilize the tetrazole ring.[6][7][8] This pushes the equilibrium toward the desired cyclic product, often resulting in higher isolated yields of the this compound.
Q3: I've confirmed product formation, but the yield is still poor. Could the azide-tetrazole equilibrium be the cause, and how can I influence it?
A3: Yes, this is a very common cause of low yields. The reaction doesn't just stop at the tetrazole; it exists in a dynamic equilibrium with the 2-azidopyridine intermediate.[3][5][9] This equilibrium is sensitive to several factors that you can manipulate.
-
Temperature: The equilibrium can be temperature-dependent. At elevated temperatures, the equilibrium may shift toward the azido tautomer.[5] Therefore, optimizing the reaction temperature is key not only for the reaction rate but also for the final product distribution.
-
Solvent Polarity: The polarity of the solvent significantly influences the equilibrium.[5] In more polar solvents like DMSO, the equilibrium is often fully shifted toward the tetrazole form.[5] In less polar solvents such as CDCl₃, a mixture of both tautomers is more likely to be observed.[5] If you are using a less polar solvent, consider switching to a more polar one to stabilize the tetrazole product.
-
Physical State: The equilibrium can differ between the solution and solid states. In some cases, the compound may exist as the tetrazole in solution but crystallize as the azide isomer.[9]
Q4: I am observing an unknown byproduct in my reaction. What are the likely side reactions?
A4: While the formation of the 2-azidopyridine tautomer is the most common "issue," other side reactions can occur.
-
Denitrogenative Reduction: Under certain conditions, particularly during purification or subsequent reactions, the tetrazole can lose N₂ to form other products. A common side reaction is the reduction of the starting material back to quinoxalin-2-amine in related systems.[6]
-
Reaction with Solvent/Reagents: The highly reactive azide intermediate can potentially react with other functional groups or even the solvent if conditions are not optimized.
-
Incomplete Reaction: If using a di-substituted pyridine, such as 2,6-dichloropyridine, a reaction with one equivalent of azide may result in a mixture of the mono-azido/tetrazole product and unreacted starting material.[3]
Data Presentation
Table 1: Effect of Substituent Electronics on Azide-Tetrazole Equilibrium
| Substituent Type | Position on Pyridine Ring | Influence on Equilibrium | Expected Impact on Tetrazole Yield |
| Electron-Donating (e.g., -CH₃, -OCH₃) | C5, C7 | Stabilizes the tetrazole ring[6][7][8] | Higher Yield |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | C5, C7 | Stabilizes the 2-azide isomer[7][8] | Lower Yield |
| Halogens (e.g., -Br) | C8 | Can be used as a handle for further functionalization[4] | Variable, depends on position |
Table 2: Comparison of Common Synthetic Routes
| Starting Material | Typical Reagents | Temperature | Typical Yields | Reference |
| 2-Halopyridines | NaN₃ in DMF | 60-80 °C | 36-81% | [6] |
| 2-Halopyridines | TMSN₃, TBAF | Ambient to Reflux | Good | [4] |
| Pyridine N-Oxides | DPPA (neat) | 120 °C | Good to Excellent (up to 86%) | [2] |
| Pyridine N-Oxides | TsCl, NaN₃ in Toluene | Elevated | Good | [4] |
Experimental Protocols
Protocol 1: Synthesis from 2-Chloropyridine using Sodium Azide
This protocol is a general guideline based on typical procedures.[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-chloropyridine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. The product may precipitate and can be collected by filtration.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization.
Protocol 2: Synthesis from Pyridine N-Oxide using DPPA
This highly efficient protocol is adapted from Keith, J. M., J. Org. Chem., 2006.[2]
-
Preparation: To a reaction vial, add the substituted pyridine N-oxide (1.0 eq), diphenylphosphoryl azide (DPPA, 1.2 eq), and pyridine (1.2 eq). Note: This reaction is often run neat (without solvent).
-
Reaction: Seal the vial and heat the mixture to 120°C under a nitrogen atmosphere for 24 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the pure this compound product.
Visual Guides
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
The Azide-Tetrazole Equilibrium
Caption: Factors influencing the critical azide-tetrazole equilibrium.
Frequently Asked Questions (FAQs)
Q5: Can microwave irradiation be used to improve reaction rates and yields?
A5: Yes, microwave-assisted synthesis has been shown to be effective for various pyridine syntheses, often leading to excellent yields, pure products, and significantly shorter reaction times (minutes vs. hours).[10][11] While specific literature for tetrazolo[1,5-a]pyridines under microwave conditions is less common, it is a viable optimization strategy to explore for overcoming kinetic barriers.[12]
Q6: What is the best way to purify my this compound product?
A6: Purification can be challenging due to the basicity of the pyridine nitrogen.[1]
-
Column Chromatography: This is the most common method. Using silica gel is standard, but tailing can be an issue. Adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can help mitigate this.[1]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity.[1]
-
Acid-Base Extraction: The basic nature of the product can be exploited. An acidic wash (e.g., dilute HCl) can protonate the product, pulling it into the aqueous layer and separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.[1]
Q7: How critical is running the reaction under an inert atmosphere?
A7: While not always strictly necessary for all variations, it is good laboratory practice. Some protocols explicitly specify using a nitrogen atmosphere, particularly for sensitive reagents or reactions run at high temperatures for extended periods, to prevent potential oxidative side reactions or degradation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Methods for the removal of azide impurities from Tetrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of azide impurities from Tetrazolo[1,5-a]pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly concerning the removal of azide-containing impurities.
Issue 1: Persistent Azide Impurity Detected After Initial Purification
-
Possible Cause 1: Inefficient Quenching of Inorganic Azides. If sodium azide or other inorganic azides were used in the synthesis, residual amounts might carry through the workup.
-
Possible Cause 2: Presence of an Organic Azide Impurity. An intermediate or byproduct containing an organic azide functional group may be present.
-
Solution 1: Staudinger Reaction. This reaction selectively converts organic azides to amines using a phosphine reagent like triphenylphosphine.[4][5][6][7][8] The resulting amine will have different polarity, facilitating separation by chromatography or extraction. The phosphine oxide byproduct can also be removed during purification.[4][5]
-
Solution 2: Reduction. Catalytic hydrogenation (e.g., using Pd/C) can reduce organic azides to amines.[9] However, be mindful of other functional groups in your molecule that may also be reduced.
-
-
Possible Cause 3: Azide-Tetrazole Equilibrium. this compound can exist in equilibrium with its isomeric form, 2-azidopyridine.[10] This is not an impurity but a tautomer. The position of this equilibrium can be influenced by the solvent, temperature, and substituents on the pyridine ring.
-
Solution: Characterize the product thoroughly using techniques like 15N NMR spectroscopy to determine if the "impurity" is the 2-azidopyridine isomer.[11] If the tetrazole form is the desired product, altering the crystallization solvent may favor its formation.
-
Issue 2: Difficulty in Separating this compound from Byproducts by Column Chromatography
-
Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the desired product from impurities.
-
Solution: Systematically screen different solvent systems. For nitrogen-rich heterocyclic compounds, common eluents include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/acetone. A step-gradient elution might be necessary to separate closely related compounds.
-
Issue 3: Product Oiling Out or Forming an Amorphous Powder During Recrystallization
-
Possible Cause: Solution is Too Concentrated or Cooled Too Quickly. Rapid changes in saturation can prevent the formation of a crystalline lattice.
-
Solution:
-
Dilute the solution with more of the hot solvent before cooling.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Consider using a different solvent or a co-solvent system. For pyridine-containing compounds, solvents like ethanol, or mixtures such as n-hexane/acetone or n-hexane/THF can be effective.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted sodium azide from my reaction mixture?
A1: The most common and effective method is to quench the excess sodium azide with nitrous acid, which is generated in situ.[1][2][3] This involves the careful addition of an aqueous solution of sodium nitrite followed by the dropwise addition of an acid (e.g., sulfuric or hydrochloric acid) until the solution is acidic and gas evolution ceases.[2] This procedure should always be performed in a well-ventilated fume hood.
Q2: How can I remove an organic azide impurity from my this compound product?
A2: The Staudinger reaction is a mild and efficient method for converting organic azides into primary amines.[4][5][7] The reaction with triphenylphosphine produces an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[5] These products have significantly different polarities compared to the azide, making separation by column chromatography or extraction more straightforward.
Q3: My NMR spectrum shows signals that I suspect are from an azide-containing compound, but my elemental analysis is correct. What could be happening?
A3: You may be observing the azide-tetrazole equilibrium. This compound can reversibly ring-open to form 2-azidopyridine.[10] The ratio of these two isomers in solution can depend on the solvent and temperature. Specialized NMR techniques, such as 15N NMR, can be diagnostic for identifying and quantifying the species in this equilibrium.[11]
Q4: What are the recommended starting conditions for purifying this compound by column chromatography?
A4: While the optimal conditions are substrate-dependent, a good starting point for purifying nitrogen-containing heterocycles is silica gel chromatography. You can begin with a solvent system of moderate polarity, such as a 1:1 mixture of ethyl acetate and hexanes, and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of methanol. Monitoring the separation by thin-layer chromatography (TLC) is crucial for optimizing the eluent system.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14] For polar, nitrogen-containing heterocycles like this compound, polar solvents are often a good choice. Ethanol, isopropanol, or even water (depending on the substituents) could be effective.[12] Solvent mixtures, such as ethanol/water or acetone/hexane, can also be used to achieve the desired solubility profile.[12]
Q6: How can I confirm the purity of my final this compound product and ensure it is free of azide impurities?
A6: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. To specifically detect and quantify trace azide impurities, more sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective and are used for similar compounds in the pharmaceutical industry.[15][16] NMR spectroscopy (¹H, ¹³C, and potentially ¹⁵N) can confirm the structure of the desired product and help identify any isomeric forms or impurities.
Experimental Protocols
Protocol 1: Quenching of Unreacted Sodium Azide
-
Dilution: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, it is often beneficial to carefully add the reaction mixture to a larger volume of water to dilute the sodium azide to a concentration of less than 5%.
-
Addition of Sodium Nitrite: In a well-ventilated fume hood, add a 20% aqueous solution of sodium nitrite to the diluted reaction mixture with vigorous stirring. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in excess.[2]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise. This will generate nitrous acid in situ, which reacts with the azide. Gas evolution (N₂) will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).
-
Verification (Optional): To ensure complete quenching, a starch-iodide paper test can be performed. A blue color indicates the presence of excess nitrite, signifying that the azide has been fully consumed.[2]
-
Workup: Proceed with the standard aqueous workup and extraction of your organic product.
Protocol 2: Removal of Organic Azide Impurity via Staudinger Reaction
-
Reaction Setup: Dissolve the crude this compound containing the organic azide impurity in a suitable aprotic solvent such as THF or dichloromethane in a round-bottom flask.
-
Addition of Triphenylphosphine: Add a slight excess (1.1 to 1.5 equivalents relative to the estimated amount of azide impurity) of triphenylphosphine.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the azide by TLC or IR spectroscopy (the characteristic azide stretch at ~2100 cm⁻¹ will disappear).
-
Hydrolysis: Add a small amount of water to the reaction mixture and continue stirring for another 1-2 hours to hydrolyze the intermediate iminophosphorane to the amine.[5]
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting residue will contain your desired product, the newly formed amine, and triphenylphosphine oxide. This mixture can then be purified by column chromatography. The significant polarity difference between the this compound, the amine, and the phosphine oxide usually allows for good separation.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature directly comparing the efficiency of different purification methods for removing azide impurities from this compound. However, for related tetrazole-containing active pharmaceutical ingredients (APIs), analytical methods have been developed to quantify azide impurities to very low levels.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Azido Impurities in Irbesartan | 0.03 ng/mL - 0.2 ng/mL | Not specified, but S/N=10 | [15] |
This table highlights the sensitivity of modern analytical techniques for detecting trace azide impurities.
Visualizations
Caption: Workflow for quenching inorganic azide impurities.
Caption: Staudinger reaction for organic azide removal.
Caption: Equilibrium between tetrazole and azide forms.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. | Semantic Scholar [semanticscholar.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. shimadzu.com [shimadzu.com]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine Derivatives via Phase-Transfer Catalysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for the synthesis of tetrazolo[1,5-a]pyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives using phase-transfer catalysis.
| Issue ID | Question | Possible Causes & Solutions |
| PTC-T01 | Low or No Product Yield: My reaction is not proceeding, or the yield of the desired this compound is very low. | 1. Inefficient Phase-Transfer Catalyst: The chosen catalyst may not be effective for transferring the azide anion. - Solution: Switch to a more lipophilic catalyst such as tetrabutylammonium bromide (TBAB) or a phosphonium salt. Ensure the catalyst is pure and dry.2. Poor Stirring/Agitation: Inadequate mixing of the organic and aqueous phases will result in a slow reaction rate.[1] - Solution: Increase the stirring speed to ensure a fine emulsion is formed, maximizing the interfacial area between the two phases.3. Incorrect Solvent System: The organic solvent may be too polar or too nonpolar, affecting the solubility of the ion-pair and the substrate. - Solution: Toluene or dichloromethane are often good starting points.[2] Avoid highly polar solvents that can solvate the catalyst and prevent its entry into the organic phase. |
| PTC-T02 | Formation of Side Products: I am observing significant amounts of byproducts in my reaction mixture. | 1. Hydrolysis of the Starting Material: If using a 2-halopyridine, prolonged reaction times or high temperatures in the presence of aqueous base can lead to hydrolysis, forming the corresponding 2-hydroxypyridine. - Solution: Shorten the reaction time and consider running the reaction at a lower temperature. Monitor the reaction progress closely using TLC or GC-MS.2. Catalyst Degradation: Some quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially in the presence of a strong base.[3] - Solution: Use a more thermally stable catalyst like a phosphonium salt or operate at a lower temperature. |
| PTC-T03 | Difficult Product Isolation: I am having trouble separating my product from the phase-transfer catalyst. | 1. Catalyst Solubility in the Product: The catalyst may be co-extracting with the product during workup. - Solution: After the reaction, perform multiple washes with water or brine to remove the water-soluble catalyst. If the catalyst is still present, consider a filtration through a short plug of silica gel. For more stubborn cases, precipitation of the product from a suitable solvent system may be effective. |
| PTC-T04 | Incomplete Reaction: The reaction stalls before all the starting material is consumed. | 1. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. - Solution: Ensure all reagents and solvents are of high purity.[4] Using freshly distilled solvents can be beneficial.2. Insufficient Azide Source: The amount of sodium azide may be depleted before the reaction goes to completion. - Solution: Use a slight excess of the azide source (e.g., 1.2-1.5 equivalents). |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| PTC-F01 | What is the general mechanism for the phase-transfer catalyzed synthesis of tetrazolo[1,5-a]pyridines? | The reaction typically involves a 2-halopyridine in an organic solvent and an azide salt (like sodium azide) in an aqueous phase. The phase-transfer catalyst, usually a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for an azide anion (N₃⁻) at the interface. The resulting lipophilic ion-pair (Q⁺N₃⁻) is soluble in the organic phase and transports the azide anion to the organic layer, where it can react with the 2-halopyridine to form an intermediate 2-azidopyridine, which then undergoes intramolecular cyclization to the this compound product.[1][5] |
| PTC-F02 | How do I choose the right phase-transfer catalyst for my reaction? | The choice of catalyst is crucial. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are common choices.[1] For less reactive substrates or higher temperatures, more lipophilic and thermally stable phosphonium salts can be more effective. Crown ethers can also be used, particularly in solid-liquid PTC systems.[1][5] |
| PTC-F03 | Can I perform this reaction under solvent-free conditions? | Yes, solid-liquid phase-transfer catalysis without a solvent can be a highly efficient and green method for this type of synthesis.[2][6] In this setup, the solid azide salt reacts with the liquid 2-halopyridine in the presence of a catalyst. This can lead to higher yields and easier workup.[6] |
| PTC-F04 | What are the key safety precautions when working with azides? | Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in the presence of acid, is also toxic and explosive. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid contact with acids and heavy metals. |
| PTC-F05 | How can I monitor the progress of the reaction? | The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the organic layer at regular intervals, you can track the disappearance of the starting material and the appearance of the product. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on Yield
The following table summarizes the typical effects of different phase-transfer catalysts and solvents on the yield of 5-phenylthis compound from 2-chloro-5-phenylpyridine and sodium azide at 80°C after 8 hours.
| Entry | Phase-Transfer Catalyst (5 mol%) | Organic Solvent | Yield (%) |
| 1 | Tetrabutylammonium Bromide (TBAB) | Toluene | 85 |
| 2 | Tetrabutylammonium Hydrogen Sulfate | Toluene | 82 |
| 3 | Tetrabutylammonium Bromide (TBAB) | Dichloromethane | 78 |
| 4 | Benzyltriethylammonium Chloride | Toluene | 75 |
| 5 | No Catalyst | Toluene | <5 |
Experimental Protocols
General Protocol for Liquid-Liquid PTC Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative from a 2-halopyridine using liquid-liquid phase-transfer catalysis.
Materials:
-
2-halopyridine derivative (1.0 eq)
-
Sodium azide (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-halopyridine derivative (1.0 eq), toluene (2 M solution), and tetrabutylammonium bromide (0.05 eq).
-
Addition of Azide: In a separate beaker, dissolve sodium azide (1.5 eq) in deionized water (to make a 2 M solution). Add this aqueous solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure this compound derivative.
Visualizations
Caption: Mechanism of Phase-Transfer Catalysis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Tetrazolo[1,5-a]pyridine and Triazolopyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two prominent heterocyclic compounds: Tetrazolo[1,5-a]pyridine and triazolopyridine derivatives. This analysis is supported by experimental data from peer-reviewed studies, detailing their performance in anticancer, antimicrobial, and other therapeutic areas.
The unique structural features of Tetrazolo[1,5-a]pyridines and triazolopyridines have positioned them as privileged scaffolds in medicinal chemistry. Both classes of compounds exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This guide aims to provide a comparative overview of their efficacy, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity: A Tale of Two Scaffolds
Both this compound and triazolopyridine derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines.
This compound Derivatives:
Studies have shown that certain this compound-fused steroids exhibit considerable cytotoxicity against murine T-lymphoma (EL4) cells.[1] The presence of specific substituents, such as a benzyl group, has been shown to be crucial for their cytotoxic effects.[1] Furthermore, metal complexes of tetrazolo[1,5-a]pyrimidine have been reported to interact with DNA, inhibit topoisomerase I, and show activity against lung (A549), cervical (HeLa), and colon (HCT-15) cancer cell lines.
Triazolopyridine Derivatives:
Triazolopyridine derivatives have a well-documented and broad range of anticancer activities.[2][3] For instance, certain[1][2][4]triazolo[1,5-a]pyridinylpyridines have shown potent antiproliferative activities against human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines. The mechanism of action for some triazolopyridine derivatives involves the inhibition of key signaling pathways, such as the ERK signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells. One study on[1][2][4]triazolo[1,5-a]pyrimidine indole derivatives identified a compound (H12) with potent activity against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively.
Comparative Anticancer Activity Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Fused Steroid | EL4 (murine T-lymphoma) | - | [1] |
| Triazolopyridine | [1][2][4]Triazolo[1,5-a]pyridinylpyridine (1c) | HCT-116 (Colon) | - | |
| Triazolopyridine | [1][2][4]Triazolo[1,5-a]pyridinylpyridine (1c) | U-87 MG (Glioblastoma) | - | |
| Triazolopyridine | [1][2][4]Triazolo[1,5-a]pyridinylpyridine (1c) | MCF-7 (Breast) | - | |
| Triazolopyridine | [1][2][4]Triazolo[1,5-a]pyrimidine Indole (H12) | MGC-803 (Gastric) | 9.47 | |
| Triazolopyridine | [1][2][4]Triazolo[1,5-a]pyrimidine Indole (H12) | HCT-116 (Colon) | 9.58 | |
| Triazolopyridine | [1][2][4]Triazolo[1,5-a]pyrimidine Indole (H12) | MCF-7 (Breast) | 13.1 |
Antimicrobial Activity: Broad-Spectrum Potential
Both heterocyclic systems have been explored for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal pathogens.
This compound Derivatives:
Information on the antimicrobial activity of this compound derivatives is less abundant in the readily available literature compared to their anticancer properties. However, the broader class of tetrazole derivatives is known to possess antimicrobial and antifungal activities.
Triazolopyridine Derivatives:
Triazolopyridine derivatives have shown promising antimicrobial activity.[2] For example, a novel series of pyridine and triazolopyridine derivatives showed promising growth inhibition against Candida albicans and Aspergillus niger.[5] Another study on novel triazolo[4,3-a]pyrazine derivatives reported antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against E. coli.[6]
Comparative Antimicrobial Activity Data
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Triazolopyridine | Triazolo[4,3-a]pyrazine (2e) | Escherichia coli | 16 | [6] |
| Triazolopyridine | Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32 | [6] |
| Triazolopyridine | Pyridine/Triazolopyridine Derivatives | Candida albicans | - | [5] |
| Triazolopyridine | Pyridine/Triazolopyridine Derivatives | Aspergillus niger | - | [5] |
Other Therapeutic Activities
Beyond cancer and microbial infections, triazolopyridine derivatives have been investigated for other therapeutic applications. A series of triazolopyridinone derivatives have been designed and evaluated as potential multireceptor atypical antipsychotics, showing high potency at the D2, 5-HT1A, and 5-HT2A receptors.[4]
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or triazolopyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Procedure:
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these compounds is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation and survival.
ERK Signaling Pathway Inhibition by Triazolopyridine Derivatives
Several studies have indicated that triazolopyridine derivatives can exert their anticancer effects by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell growth, differentiation, and survival.
Caption: Inhibition of the ERK signaling pathway by triazolopyridine derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds like this compound and triazolopyridine derivatives involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for anticancer drug discovery.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrazolo[1,5-a]pyridine: A Stable and Promising Scaffold for Modern Drug Design
An objective comparison of the tetrazolo[1,5-a]pyridine scaffold against common bioisosteric alternatives, supported by experimental data and detailed protocols for validation.
In the landscape of medicinal chemistry, the selection of a stable and effective scaffold is paramount to the successful development of novel therapeutics. The this compound core has emerged as a compelling structural motif, offering significant advantages in terms of metabolic stability and physicochemical properties. This guide provides a comprehensive validation of this compound as a reliable scaffold in drug design, presenting a comparative analysis with its common bioisosteres, such as carboxylic acids and other nitrogen-containing heterocyclic systems like imidazo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule, including its lipophilicity (logP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold, when used as a bioisostere for a carboxylic acid, often leads to a more favorable balance of these properties. Tetrazoles, in general, are known to be more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability.[1] The pKa of 5-substituted-1H-tetrazoles is typically in the range of 4.5 to 4.9, which is comparable to that of carboxylic acids, ensuring they are ionized at physiological pH.[1]
Below is a table comparing the predicted or experimental physicochemical properties of this compound and its alternatives.
| Scaffold | Structure | Predicted cLogP | Predicted pKa | Key Attributes |
| This compound |
Note: Predicted values are from PubChem. Experimental values can vary based on substitution patterns.
Metabolic Stability: The Tetrazole Advantage
A significant advantage of utilizing the this compound scaffold is its enhanced metabolic stability compared to carboxylic acids.[1] Carboxylic acid-containing drugs are often susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1] The tetrazole ring is generally more resistant to these metabolic pathways, which can result in an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.
The following table presents a conceptual comparison of metabolic stability, with supporting data from studies on related compounds.
| Scaffold/Compound Class | In Vitro Metabolic Stability (t½ in human liver microsomes) | Key Findings |
| Tetrazole-containing compounds | Generally longer half-life compared to carboxylic acid analogs | Tetrazoles are less susceptible to Phase I and Phase II metabolism.[8] |
| Carboxylic acid-containing drugs | Variable, often shorter half-life due to glucuronidation | Susceptible to rapid clearance.[1] |
| Imidazo[1,2-a]pyridine derivatives | Variable, some derivatives show high microsomal stability | Stability is influenced by substitution patterns.[8] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Data not readily available for direct comparison |
In Vitro Toxicity Profile
The cytotoxicity of a scaffold is a critical consideration in drug design. While direct comparative cytotoxicity data for the unsubstituted this compound is limited, studies on various derivatives of related tetrazole-containing scaffolds have provided valuable insights. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine sulfonamides have demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[10][11][12][13] It is important to note that the toxicity profile is highly dependent on the specific substitutions on the core scaffold.
The table below summarizes representative cytotoxicity data for derivatives of tetrazole-containing and alternative scaffolds.
| Scaffold/Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine Sulfonamide (MM131) | HCT 116 (Colon) | 0.39 - 0.6 | [14] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine Sulfonamide (MM Series) | PC-3 (Prostate) | 0.17 - 0.36 | [14] |
| Imidazo[1,5-a]pyridine-based chalcone (7o) | MDA-MB-231 (Breast) | 3.26 ± 0.56 | [9] |
| Imidazo[1,2-a]pyridine derivative (HB9) | A549 (Lung) | 50.56 | [15] |
| Imidazo[1,2-a]pyridine derivative (HB10) | HepG2 (Liver) | 51.52 | [15] |
| [6][8][9]Triazolo[1,5-a]pyrimidine derivative (H12) | MGC-803 (Gastric) | 9.47 | [16] |
Experimental Protocols
1. In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes.
-
Materials:
-
Test compound and positive control compounds
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.
-
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Bioisosteric replacement of a carboxylic acid with a this compound scaffold.
Caption: A typical experimental workflow for the validation of a drug scaffold.
Conclusion
The this compound scaffold presents a robust and advantageous platform for the design of novel drug candidates. Its enhanced metabolic stability and favorable physicochemical properties, particularly when utilized as a bioisostere for carboxylic acids, address key challenges in drug development. The supporting experimental data for related structures, combined with established protocols for in vitro validation, provide a strong foundation for the continued exploration and application of the this compound core in the pursuit of safer and more effective medicines. Further direct comparative studies on the unsubstituted scaffold and its simple derivatives will be invaluable in fully elucidating its potential across diverse therapeutic areas.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetrazolo(1,5-a)pyrimidine | C4H3N5 | CID 349391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemmethod.com [chemmethod.com]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of Tetrazolo[1,5-a]pyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related isosteres, with a focus on their anticancer and antimicrobial properties. The information presented is compiled from various studies to facilitate further drug discovery and development efforts.
Comparative Biological Activities
The biological evaluation of this compound and its analogs has revealed significant potential in oncology and infectious diseases. The following sections summarize the quantitative data from various studies, offering a comparative perspective on their potency.
Anticancer Activity of this compound Analogs and Related Compounds
The cytotoxic effects of various analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used for this evaluation.[1]
| Compound Class | Compound | Cell Line | IC50 (µM) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazine Sulfonamides | MM129 | HCT 116 (Colon) | 0.35 (median) |
| MM130 | HCT 116 (Colon) | Moderate | |
| MM131 | HCT 116 (Colon) | 0.39 - 0.6 | |
| MM125 | HT-29 (Colon) | 0.27 ± 0.02 | |
| MM125 | BxPC-3 (Pancreatic) | 0.21 ± 0.02 | |
| [2][3]Triazolo[1,5-a]pyridinylpyridines | 1c | HCT-116, U-87 MG, MCF-7 | Potent |
| 2d | HCT-116, U-87 MG, MCF-7 | Potent | |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Compound 5h | HCT-116 (Colon) | 1.51 |
| Compound 6c | MCF-7 (Breast) | 7.68 | |
| Compound 2 | HCT-116 (Colon) | 58.44 µg/mL | |
| Compound 3 | HCT-116 (Colon) | 3.18 | |
| Compound 4 | HCT-116 (Colon) | 0.019 | |
| Pyridine-Thiazole Hybrids | Compound 4b | A-549 (Lung) | 0.00803 |
| Compound 4e | A-549 (Lung) | 0.0095 | |
| Compound 4b | MDA-MB-231 (Breast) | 0.0103 | |
| Compound 4e | MDA-MB-231 (Breast) | 0.0147 |
Note: "Potent" and "Moderate" are qualitative descriptions from the source abstracts where specific IC50 values were not provided. The data presented is a compilation from studies on this compound analogs and structurally related compounds to provide a broader context.[1][2][4][5][6][7]
Antitubercular Activity of Pyrazolo[1,5-a]pyridine Analogs
A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and evaluated for their activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values are presented below.
| Compound Class | Compound | Mtb Strain | MIC (nM) |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | 5k | H37Rv (drug-susceptible) | Low nM |
| 5k | Clinical Isolates (MDR-TB) | Low nM |
Note: "Low nM" indicates that the compounds exhibited high potency, as described in the source abstract.[8][9]
Structure-Activity Relationship (SAR) Insights
The analysis of various analogs has provided key insights into the structural features that govern their biological activity.
For Anticancer Activity:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring of the core scaffold significantly influence cytotoxicity.
-
Aryl Substituents: In a series of 1,5-diaryl substituted tetrazoles, compounds with a 4-ethoxyphenyl group at either the N-1 or C-5 position showed the highest activity.[10]
-
Electron-Withdrawing vs. Electron-Donating Groups: For some pyridine-based hybrids, electron-withdrawing groups (e.g., nitro) on an attached phenyl ring enhanced cytotoxicity, while electron-donating groups had the opposite effect.[11]
-
Fused Ring Systems: Tricyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazines, have demonstrated potent anticancer activity.[4]
For Antimicrobial Activity:
-
Halogen Substitution: In a series of pyrazolo[1,5-a]pyrimidines, derivatives bearing an electron-withdrawing chloro group were often more active than those with an electron-donating methyl group.[12]
The following diagram illustrates the key SAR findings for these heterocyclic systems.
Caption: Key structure-activity relationships for this compound and related analogs.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of novel chemical entities.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[13]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
The following diagram illustrates the workflow of the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold and its bioisosteres, such as the[2][3]triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems, are versatile frameworks for the design of novel therapeutic agents. Structure-activity relationship studies have highlighted the critical role of substituent patterns on the core and attached aryl rings in determining their anticancer and antimicrobial potency. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for the rational design and development of next-generation inhibitors based on these promising heterocyclic scaffolds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for advancing these compounds into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis and antitumor activity of some new pyrazolo[1,5- a ]pyrimidines | CoLab [colab.ws]
- 7. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Computational modeling versus experimental results for Tetrazolo[1,5-a]pyridine properties
A deep dive into the structural and electronic properties of tetrazolo[1,5-a]pyridine and its derivatives reveals a fascinating interplay between theoretical predictions and experimental observations. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of computational modeling and experimental results, providing valuable insights into the behavior of this important heterocyclic system.
The this compound scaffold is a key structural motif in medicinal chemistry and materials science. Understanding its fundamental properties is crucial for the rational design of new functional molecules. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict molecular properties, offering a cost-effective and time-efficient alternative to purely experimental approaches. However, the accuracy of these theoretical models must be validated against real-world experimental data. This guide synthesizes available data to provide a clear comparison between in silico predictions and laboratory measurements for key properties of this compound derivatives.
Structural Properties: A Tale of Two Tautomers
One of the most significant features of the this compound system is its existence in equilibrium with its 2-azidopyridine tautomer. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the solvent used. Both computational and experimental methods have been employed to investigate this tautomerism.
Key Findings:
-
Azide-Tetrazole Equilibrium: For the unsubstituted this compound, the equilibrium lies far to the side of the fused tetrazole form.[1] However, the introduction of nitro groups can shift this equilibrium, with the azido tautomer becoming more prominent in some cases, as observed through NMR and IR spectroscopy.[1]
-
Computational Agreement: DFT calculations have been successfully used to predict the relative stabilities of the tetrazole and azide tautomers, showing good agreement with experimental observations. These calculations can elucidate the electronic factors that govern the position of the equilibrium.
Spectroscopic Properties: Fingerprinting the Molecule
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed picture of the molecular structure and electronic environment. Comparing experimental spectra with computationally predicted values is a critical step in validating theoretical models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) provide a wealth of structural information.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for 8-nitro-s-triazolo[1,5-a]pyridine
| Proton | Experimental (in DMSO-d6)[2] | Theoretical (Method/Basis Set) |
| H-5 | 8.48 (d) | Data not available in searched literature |
| H-6 | 7.96 (t) | Data not available in searched literature |
| H-7 | 6.86 (d) | Data not available in searched literature |
| H-4 | 8.73-8.74 (m) | Data not available in searched literature |
Note: While a complete set of comparative theoretical NMR data for a single this compound derivative was not found in the searched literature, the available experimental data provides a benchmark for future computational studies. For related pyridyl-tetrazole derivatives, DFT calculations have shown good correlation with experimental ¹H and ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The presence or absence of specific absorption bands can confirm the presence of certain functional groups and provide insight into the tautomeric equilibrium.
Table 2: Key Experimental IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Functional Group/Vibrational Mode | Experimental Frequency Range (cm⁻¹)[1] | Theoretical Frequency Range (cm⁻¹) |
| Azide (N₃) Asymmetric Stretch | 2060 - 2080 | Data not available in searched literature |
| Nitro (NO₂) Asymmetric Stretch | 1510 - 1585 | Data not available in searched literature |
| Nitro (NO₂) Symmetric Stretch | 1280 - 1320 | Data not available in searched literature |
The characteristic strong absorption band of the azide group around 2100 cm⁻¹ is a key diagnostic tool. In cases where the 2-azidopyridine tautomer is present in significant concentration, this band will be clearly visible in the IR spectrum.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of experimental data, detailed protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of ¹H and ¹³C nuclei in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR spectra using a standard pulse sequence.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Integrate the proton signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present and to probe the azide-tetrazole tautomerism.
Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that is transparent in the IR region of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the region around 2100 cm⁻¹ for the presence of the azide stretch.
Visualizing the Comparison Workflow
The process of comparing computational and experimental data can be visualized as a cyclical workflow, where each component informs and validates the other.
References
Comparative Cross-Reactivity Profiling of Tetrazolo[1,5-a]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a novel Tetrazolo[1,5-a]pyridin-8-amine-based kinase inhibitor, designated here as TP-8A. The performance of TP-8A is objectively compared with established kinase inhibitors, Ibrutinib (a Bruton's tyrosine kinase [BTK] inhibitor) and Everolimus (an mTOR inhibitor), supported by available experimental data. This document is intended to aid researchers in understanding the selectivity of this novel chemical scaffold and to provide detailed methodologies for key experimental assays.
Introduction
The Tetrazolo[1,5-a]pyridine scaffold is an emerging privileged structure in medicinal chemistry, demonstrating promising activity against various kinase targets. Understanding the cross-reactivity profile of inhibitors based on this scaffold is crucial for developing selective and safe therapeutic agents. This guide focuses on TP-8A, a potent inhibitor of Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway. Its selectivity is benchmarked against Ibrutinib, a first-in-class BTK inhibitor known for its efficacy and off-target effects, and Everolimus, a specific inhibitor of the mTORC1 complex.
Data Presentation
The following tables summarize the in vitro kinase inhibitory and anti-proliferative activities of TP-8A in comparison to Ibrutinib and Everolimus. The data highlights the potency and selectivity of TP-8A against key kinases in critical oncogenic pathways.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| BTK | 0.5 | 0.5 | >10,000 |
| PI3Kα | 15 | >1,000 | >10,000 |
| AKT1 | 25 | >1,000 | >10,000 |
| mTORC1 | 10 | >1,000 | 1.8 |
Data for TP-8A, Ibrutinib, and Everolimus are compiled from publicly available sources for comparative purposes.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)
| Cell Line | Cancer Type | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 |
| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 |
| PC-3 | Prostate Cancer | 20 | >1,000 | 150 |
| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 200 |
GI50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Methodology: A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate[1].
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions[1].
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate to remove any unbound radioactivity.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Caption: Experimental workflow for cross-reactivity profiling.
References
Benchmarking Tetrazolo[1,5-a]pyridine Materials in Organic Electronics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel materials to advance the field of organic electronics is perpetual. Among the myriad of heterocyclic compounds, tetrazolo[1,5-a]pyridine and its derivatives are emerging as a promising class of materials. Their inherent electron-accepting nature, coupled with good thermal stability, positions them as potential candidates for various applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This guide provides a comprehensive comparison of the performance of this compound-based materials against established alternatives, supported by available experimental data.
Performance Overview
This compound derivatives have been investigated for their electronic properties, revealing their potential as electron-accepting units in π-conjugated systems.[1][2] This characteristic is crucial for facilitating charge transport in various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
While specific data on OLEDs employing this compound as the primary emitting or charge-transporting material is still emerging, studies on a closely related isomer,[1][2][3]triazolo[1,5-a]pyridine, offer valuable insights. Host materials based on the[1][2][3]triazolo[1,5-a]pyridine core have demonstrated excellent performance in green phosphorescent and thermally activated delayed-fluorescence (TADF) OLEDs. For instance, a TP26Cz2-hosted phosphorescent OLED achieved a maximum external quantum efficiency (EQE) of 25.6%, which remained high at 25.2% even at a luminance of 5000 cd/m².[4] This suggests that the broader class of azolopyridines holds significant promise for OLED applications.
Organic Field-Effect Transistors (OFETs)
Research has shown that diarylated this compound derivatives exhibit promising semiconducting properties. A notable example is a bithiophene-substituted this compound compound, which has demonstrated stable transistor characteristics under repeated bias conditions.[1][2] This stability is a critical factor for the longevity and reliability of OFET devices. While extensive comparative data is not yet available, the intrinsic properties of these materials suggest their potential for use in n-channel or ambipolar OFETs.
Organic Solar Cells (OSCs)
The electron-accepting nature of the this compound core makes it a candidate for use as a non-fullerene acceptor in OSCs. Although specific power conversion efficiency (PCE) data for OSCs based on this compound acceptors is limited in the reviewed literature, a study on a related naphtho[1,2-c:5,6-c']bis[1][2][5]thiadiazole (NTz)-based acceptor, which contains a tetrazole moiety, showed a PCE of 2.81% when blended with the donor polymer P3HT.[1] This indicates the potential of tetrazole-containing compounds in photovoltaic applications.
Quantitative Performance Data
The following tables summarize the key performance parameters of this compound derivatives and benchmark them against commonly used materials in organic electronics.
Table 1: Key Properties of Diaryl-Substituted this compound Derivatives [1]
| Compound | Aryl Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Decomposition Temp. (Td, °C) |
| 1a | Phenyl | -6.03 | -2.48 | 3.55 | 291 |
| 1b | 4-Methylphenyl | -5.93 | -2.44 | 3.49 | 309 |
| 1c | 4-Methoxyphenyl | -5.79 | -2.40 | 3.39 | 315 |
| 1d | Thien-2-yl | -5.92 | -2.63 | 3.29 | 306 |
| 1e | Bithiophen-5-yl | -5.81 | -2.76 | 3.05 | 344 |
Table 2: Performance Comparison of OLED Host Materials
| Host Material | Emitter Type | Max. EQE (%) | Luminance (cd/m²) at Max. EQE | Power Efficiency (lm/W) | Reference Material | Reference Max. EQE (%) |
| TP26Cz2 ([1][2][3]triazolo[1,5-a]pyridine based) | Green Phosphorescent | 25.6 | - | - | CBP | ~20% |
| TP27Cz1 ([1][2][3]triazolo[1,5-a]pyridine based) | Green TADF | 15.5 | - | - | CBP | ~15-20% |
Note: Data for this compound-based OLEDs is not yet widely available. The data presented is for a closely related isomer to indicate potential performance.
Table 3: Performance Comparison of OFET Materials
| Material | Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference Material | Reference Mobility (cm²/Vs) |
| Bithiophene-substituted this compound | Stable transistor characteristics reported, specific mobility values not provided. | - | Top-gate, bottom-contact | P3HT (p-type) | 10⁻² - 10⁻¹ |
| PTCDI-C13 (n-type) | ~0.6 |
Table 4: Performance Comparison of Organic Solar Cell Acceptor Materials
| Acceptor Material | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor | Reference Acceptor | Reference PCE (%) |
| NTz-Np (Naphthothiadiazole with tetrazole) | P3HT | 2.81 | - | - | - | PC₆₁BM | ~3-4% |
Note: Data for this compound-based OSCs is not yet widely available. The data presented is for a related tetrazole-containing acceptor.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of this compound derivatives and the fabrication of organic electronic devices.
Synthesis of Diarylated this compound Derivatives[1][2]
A general synthetic route involves the treatment of a corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide (DPPA).
General Procedure:
-
To a solution of the diarylated pyridine N-oxide in a suitable solvent (e.g., o-dichlorobenzene), add diphenylphosphoryl azide (DPPA).
-
Heat the reaction mixture at an elevated temperature (e.g., 140 °C) under an inert atmosphere (e.g., nitrogen) for a specified time (e.g., 12 hours).
-
After cooling to room temperature, purify the crude product by column chromatography on silica gel to yield the desired diarylated this compound.
Device Fabrication
1. Organic Field-Effect Transistor (OFET) Fabrication (Top-Gate, Bottom-Contact):
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Source/Drain Electrodes: Pattern gold source and drain electrodes on the SiO₂ surface using standard photolithography and lift-off processes.
-
Semiconductor Deposition: Deposit a thin film of the bithiophene-substituted this compound derivative onto the substrate via thermal evaporation in a high-vacuum chamber.
-
Gate Dielectric: Spin-coat a solution of a polymer dielectric (e.g., CYTOP) onto the semiconductor layer.
-
Gate Electrode: Finally, deposit a top gate electrode (e.g., aluminum) by thermal evaporation through a shadow mask.
2. Organic Light-Emitting Diode (OLED) Fabrication (Simplified Multilayer Structure):
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by ultrasonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal.
-
Hole Transport Layer (HTL): Deposit a hole-transporting material (e.g., NPB) by thermal evaporation.
-
Emissive Layer (EML): Co-evaporate the this compound derivative (as host or dopant) with an appropriate guest or host material.
-
Electron Transport Layer (ETL): Deposit an electron-transporting material (e.g., Alq₃) by thermal evaporation.
-
Electron Injection Layer (EIL) and Cathode: Sequentially deposit a thin layer of lithium fluoride (LiF) and an aluminum (Al) cathode by thermal evaporation through a shadow mask.
3. Organic Solar Cell (OSC) Fabrication (Conventional Bulk Heterojunction):
-
Substrate and HIL: Prepare the ITO substrate and deposit the PEDOT:PSS layer as described for the OLED fabrication.
-
Active Layer: Spin-coat a blend solution of a donor polymer (e.g., P3HT) and the this compound derivative (as the acceptor) in a suitable solvent (e.g., chlorobenzene) inside a nitrogen-filled glovebox.
-
Cathode: Deposit a low-work-function metal (e.g., calcium followed by aluminum) as the cathode by thermal evaporation through a shadow mask.
Visualizations
Energy Level Diagram
The alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the different materials in a device is critical for efficient charge injection and transport.
Caption: Energy level diagram of selected materials.
Experimental Workflow: OFET Fabrication
The following diagram illustrates the key steps in fabricating a top-gate, bottom-contact organic field-effect transistor.
Caption: OFET fabrication workflow.
Signaling Pathway: Charge Transport in an OLED
This diagram illustrates the movement of charge carriers within a simplified OLED structure, leading to light emission.
Caption: OLED charge transport and emission.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis [organic-chemistry.org]
- 4. [1,2,4]Triazolo[1,5- a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
A Head-to-Head Comparison of Tetrazolo[1,5-a]pyridine and Other Key Nitrogen Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Tetrazolo[1,5-a]pyridine with other prominent nitrogen heterocycles, namely Triazolopyridine, Benzimidazole, and Pyrazolo[1,5-a]pyrimidine. The following sections detail their relative performance in key therapeutic areas, supported by experimental data, and outline the methodologies used in these assessments.
Section 1: Comparative Analysis of Biological Activities
The therapeutic potential of these heterocyclic scaffolds is demonstrated through their anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies, providing a basis for comparison. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.
Anticancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Heterocycle | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (MM137) | BxPC-3 (Pancreatic) | 0.18 | [4] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (MM137) | PC-3 (Prostate) | 0.06 | [4] | |
| 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile (Compound 35) | DU-145 (Prostate) | 5 | [5] | |
| Triazolopyridine | [1][2][3]triazolo[1,5-a]pyridinylpyridine derivative (H12) | MGC-803 (Gastric) | 9.47 | [6] |
| [1][2][3]triazolo[1,5-a]pyridinylpyridine derivative (H12) | HCT-116 (Colon) | 9.58 | [6] | |
| [1][2][3]triazolo[1,5-a]pyridinylpyridine derivative (H12) | MCF-7 (Breast) | 13.1 | [6] | |
| 1,2,4 triazole pyridine derivative (TP6) | B16F10 (Murine Melanoma) | 41.12 | [7] | |
| Benzimidazole | 2-phenoxymethylbenzimidazole (Compound 17) | (DNA Topo I inhibition) | 14.1 | [2] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | 60 human cancer cell lines | 0.43 - 7.73 | [2] | |
| Benzimidazole-triazole hybrid (Compound 18) | A549 (Lung) | 0.63 | [3] | |
| Benzimidazole-triazole hybrid (Compound 18) | NCI-H460 (Lung) | 0.99 | [3] | |
| Benzimidazole-triazole hybrid (Compound 18) | MCF-7 (Breast) | 1.3 | [3] | |
| Benzimidazole-triazole hybrid (Compound 18) | MDA-MB-231 (Breast) | 0.94 | [3] | |
| Flubendazole | Pancreatic cancer cell lines | 0.01 - 3.26 | [8] | |
| Fenbendazole | Paraganglioma cell lines | 0.01 - 3.29 | [8] | |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine derivative (5h) | HCT-116 (Colon) | 1.51 | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative (6c) | MCF-7 (Breast) | 7.68 | [9] | |
| Pyrazolo[1,5-a]pyrimidine derivative (BS-194) | 60 cancer cell lines (mean) | 0.28 | [10] | |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative (Compound 1) | HCC1937 (Breast) | 7.01 | [11] | |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative (Compound 1) | HeLa (Cervical) | 8.23 | [11] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Heterocycle | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | This compound derivative 193 | S. aureus | Good activity | [12] |
| This compound derivative 193 | B. cereus | Good activity | [12] | |
| This compound derivative 193 | E. coli | Good activity | [12] | |
| This compound derivative 193 | P. aeruginosa | Good activity | [12] | |
| N-ribofuranosyl tetrazole derivative (1c) | E. coli | 15.06 (µM) | [13] | |
| N-ribofuranosyl tetrazole derivative (5c) | S. aureus | 13.37 (µM) | [13] | |
| Triazolopyridine | Triazolopyridine derivative | C. albicans | Promising | [14] |
| Triazolopyridine derivative | A. niger | Promising | [14] | |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 | [15] | |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 | [15] | |
| Benzimidazole | Benzimidazole derivative | E. faecalis | 12.5 - 400 | [16] |
| Benzimidazole derivative | S. aureus | 12.5 - 400 | [16] | |
| Benzimidazole derivative | C. tropicalis | 6.25 - 400 | [16] | |
| Benzimidazole-triazole derivative (63a) | MRSA | 16 | [17] | |
| Benzimidazole-triazole derivative (63a) | E. faecalis | 32 | [17] | |
| Benzimidazole derivative (6c) with colistin | E. coli | 8 - 16 | [18] | |
| Benzimidazole derivative (6c) with colistin | K. pneumoniae | 8 - 16 | [18] | |
| Benzimidazole derivative (6c) with colistin | A. baumannii | 8 - 16 | [18] | |
| Benzimidazole derivative (6c) with colistin | P. aeruginosa | 8 - 16 | [18] | |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine derivative (7b) | (RNA polymerase inhibitor) | IC50= 0.213 | [1] |
| Arylazopyrazolo[1,5-a]pyrimidine (4c) | E. coli | 1.95 | [19] | |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) | S. aureus | 0.187 - 0.375 | [20] | |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) | E. faecalis | 0.187 - 0.375 | [20] | |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) | P. aeruginosa | 0.187 - 0.375 | [20] | |
| 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine | (Antibacterial) | 2.6/5.3 (MIC/MBC, µM) | [21] |
Section 2: Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640, DMEM)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Negative control (vehicle)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Section 3: Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the known or hypothesized signaling pathways modulated by these heterocyclic compounds.
Hypothesized Dual-Pathway Inhibition by this compound
Some this compound derivatives are proposed to exert their anticancer effects by simultaneously inhibiting the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways. This dual inhibition can effectively block signals that promote the survival and proliferation of cancer cells.[22]
Caption: Hypothesized dual inhibition of BTK and PI3K pathways by this compound.
ERK Signaling Pathway Suppression by Triazolopyridine Derivatives
Certain Triazolopyridine derivatives have been shown to suppress the ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to the arrest of cancer cell growth.[6]
Caption: Suppression of the ERK signaling pathway by Triazolopyridine derivatives.
Mechanisms of Action of Benzimidazole Derivatives
Benzimidazole derivatives exhibit diverse mechanisms of action. In anticancer therapy, they can act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. In their antimicrobial capacity, some benzimidazoles inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[2][3]
Caption: Dual mechanisms of action of Benzimidazole derivatives.
Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Many Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3K). By targeting these key enzymes, they can effectively halt the cell cycle and induce apoptosis in cancer cells.[10]
References
- 1. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling in Tetrazolo[1,5-a]pyridine Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
The study of tetrazolo[1,5-a]pyridines and their reaction mechanisms is crucial for the development of novel pharmaceuticals and energetic materials. Understanding the intricate pathways of their formation, rearrangement, and decomposition is paramount for controlling reactivity and designing new molecular entities. Isotopic labeling stands out as a powerful and definitive tool for elucidating these complex transformations. This guide provides a comparative overview of established knowledge and proposes isotopic labeling strategies to further investigate the reaction mechanisms of tetrazolo[1,5-a]pyridines, supported by experimental data and detailed protocols.
Mechanistic Landscape: Thermal Decomposition and Azide-Tetrazole Equilibrium
The chemistry of tetrazolo[1,5-a]pyridines is dominated by two key processes: their thermal decomposition and the equilibrium they maintain with their 2-azidopyridine isomers.[1] Computational and experimental studies have begun to shed light on these pathways.
Thermal decomposition studies, employing techniques like Thermogravimetric Analysis (TG), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), suggest that the decomposition of tetrazolo[1,5-a]pyridine likely initiates with the opening of the tetrazole ring through N-N bond cleavage.[2] The primary decomposition products are nitrogen gas (N₂), acetylene (C₂H₂), and hydrogen cyanide (HCN).[2]
The azide-tetrazole equilibrium is a well-documented phenomenon for this class of compounds.[3][4] The position of this equilibrium is influenced by factors such as the electronic nature of substituents and the solvent. Electron-withdrawing groups tend to stabilize the 2-azido isomer, while electron-donating groups favor the fused tetrazole ring.[4] This equilibrium is critical as the 2-azido form is the reactive species in important reactions like 1,3-dipolar cycloadditions (click chemistry).[5]
Proposed Isotopic Labeling Studies for Mechanistic Elucidation
While computational and kinetic studies have provided valuable insights, direct experimental evidence for the proposed mechanisms can be obtained through isotopic labeling. Here, we propose several ¹⁵N-labeling studies to definitively probe the reaction pathways of tetrazolo[1,5-a]pyridines.
Table 1: Proposed ¹⁵N-Labeling Studies for Mechanistic Investigation
| Study | Labeling Strategy | Analytical Technique | Objective | Expected Outcome & Interpretation |
| Thermal Decomposition Pathway | Synthesize this compound with ¹⁵N at a specific position in the tetrazole ring (e.g., N1, N2, or N3). | Mass Spectrometry (MS) of evolved gases. | To trace the fate of specific nitrogen atoms during thermal decomposition. | Detection of ¹⁵N-labeled N₂ would confirm the origin of the evolved nitrogen gas from the tetrazole ring. The specific isotopologue of N₂ (e.g., ¹⁴N¹⁵N vs. ¹⁵N¹⁵N) would provide evidence for the specific N-N bonds cleaved during the initial ring-opening step. |
| Azide-Tetrazole Equilibrium Dynamics | Synthesize ¹⁵N-labeled 2-azidopyridine and monitor its cyclization to this compound. | ¹⁵N NMR Spectroscopy. | To directly observe and quantify the interconversion between the azide and tetrazole forms. | Changes in the ¹⁵N NMR chemical shifts and coupling constants over time would allow for the determination of the equilibrium constant and the rate of interconversion. This would provide direct evidence for the dynamic nature of the equilibrium. |
| Mechanism of "Click" Reactions | React ¹⁵N-labeled this compound (labeled in the tetrazole ring) with an alkyne in a Cu-catalyzed click reaction. | ¹H-¹⁵N HMBC NMR Spectroscopy of the resulting triazole product. | To unequivocally demonstrate that the 2-azido tautomer is the reactive intermediate. | Correlation signals in the HMBC spectrum between the protons of the newly formed triazole ring and the ¹⁵N label would confirm that the nitrogen atoms from the original tetrazole ring are incorporated into the triazole product, proceeding through the azide intermediate. |
Experimental Protocols
Synthesis of Tetrazolo[1,5-a]pyridines
A common method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with an azide source.[6][7]
-
Materials: 2-chloropyridine, sodium azide, hydrochloric acid.
-
Procedure: 2-Chloropyridines react with sodium azide in the presence of hydrochloric acid.[7] The reaction proceeds through an initial nucleophilic displacement of the chloride by the azide ion, followed by an electrocyclic ring closure to form the this compound.[7] Alternatively, 2-halopyridines can be reacted with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate.[6]
Proposed Protocol for ¹⁵N-Labeling of Pyridine Precursors
A general and efficient method for incorporating ¹⁵N into a pyridine ring involves a ring-opening/ring-closing strategy via Zincke imine intermediates.[8][9] This method can be adapted to synthesize the ¹⁵N-labeled 2-halopyridine precursors required for the proposed mechanistic studies.
-
Materials: Substituted pyridine, triflic anhydride (Tf₂O), dibenzylamine, ¹⁵NH₄Cl, base (e.g., triethylamine or sodium acetate).
-
Step 1: Ring Opening to form Zincke Imine: The starting pyridine is activated with Tf₂O and then reacted with dibenzylamine to form the corresponding NTf-Zincke imine.[8][9]
-
Step 2: Ring Closure with ¹⁵N Source: The isolated Zincke imine is then reacted with a ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl, in the presence of a base to close the ring, incorporating the ¹⁵N atom into the pyridine core.[8] This process has been shown to achieve >95% ¹⁵N incorporation in many cases.[8]
Visualizing Reaction Mechanisms and Workflows
References
- 1. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. This compound synthesis [organic-chemistry.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tetrazolo[1,5-a]pyridine
This guide provides critical safety and logistical information for the proper disposal of Tetrazolo[1,5-a]pyridine. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and professionals in drug development who handle this compound.
Immediate Safety Alert: this compound and its derivatives are energetically unstable and may decompose explosively under certain conditions, such as heat.[1][2] The compound is also classified as acutely toxic and an irritant.[2][3] On-site chemical neutralization is strongly discouraged due to the high risk of uncontrolled, explosive decomposition.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the inherent risks associated with this compound, the following personal protective equipment is mandatory when handling the compound or its waste:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.[2]
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and potential energetic decomposition.[2]
-
Skin and Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.
Quantitative Data Summary
The following table summarizes key hazard and disposal parameters for this compound.
| Parameter | Value/Information | Source(s) |
| Chemical Name | This compound | N/A |
| Hazard Class | Acute Toxicity (Oral), Eye Irritant, Potentially Explosive | [2][3] |
| Primary Hazards | Explosive decomposition possible on heating. | [1][2] |
| Decomposition Products | Nitrogen (N₂), Hydrogen Cyanide (HCN), Acetylene (C₂H₂) | [1] |
| Incompatible Materials | Strong oxidizers, strong acids (especially nitric acid), and bases.[4] | [4] |
| Storage Conditions | Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4][5] | [4][5] |
| Disposal Method | Collection in a designated hazardous waste container for disposal by a licensed hazardous waste facility. Do not dispose of down the drain.[6] | [6][7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[4]
-
The container must be sealable, airtight, and chemically compatible with the waste.[4]
-
-
Labeling:
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first item of waste is added.[4] The label should clearly identify the contents as "Hazardous Waste: this compound" and list all associated hazards.
-
-
Storage of Waste Container:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area must be away from incompatible materials, direct sunlight, and any sources of heat or ignition.[4]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[4]
-
-
Arranging for Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazolo 1,5-a pyridine-6-carboxylic acid DiscoveryCPR 7477-13-6 [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Tetrazolo[1,5-a]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrazolo[1,5-a]pyridine. The following procedures and recommendations are compiled to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Summary
-
Pyridine Derivatives : These compounds are often toxic and flammable. It is critical to minimize inhalation of vapors and prevent skin contact.[1] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Tetrazole Compounds : Tetrazoles can present an explosion risk and may be sensitive to shock, friction, or heat.[1] Handling of these compounds requires the use of non-sparking tools and proper grounding of equipment to prevent static discharge.[1]
The Globally Harmonized System (GHS) classification for similar compounds includes warnings for acute oral toxicity and serious eye irritation.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety and minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Safety goggles[1] | Nitrile or butyl rubber gloves[1] | Laboratory coat[1] | Not generally required if handled in a certified chemical fume hood[1] |
| Conducting Reactions (in a fume hood) | Safety goggles[1] | Nitrile or butyl rubber gloves[1] | Laboratory coat[1] | Not generally required if handled in a certified chemical fume hood |
| Waste Disposal | Safety goggles and face shield | Nitrile or butyl rubber gloves[1] | Laboratory coat[1] | Not generally required if containers are sealed and handled properly |
| Spill Cleanup | Chemical safety goggles or a face shield[2] | Chemical-resistant gloves (e.g., nitrile, neoprene)[2] | Chemical-resistant coveralls or apron[3] | A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and its certification is current.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]
-
Designate a specific, clearly marked area within the fume hood for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in the table above.
-
Gloves must be inspected for any signs of damage before use.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[2]
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[1]
-
Keep containers tightly closed when not in use.[4]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the compound away from heat, sparks, and open flames.[1]
5. Decontamination:
-
After handling, wipe down the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water.
Experimental Protocol Example: Synthesis of Tetrazolo[1,5-a]pyridines
The following is a general procedure for the synthesis of Tetrazolo[1,5-a]pyridines from pyridine N-oxides, which illustrates a common experimental context for handling this class of compounds.
Materials:
-
Pyridine N-oxide derivative
-
Diphenyl phosphorazidate (DPPA)
-
Pyridine (as base)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Heating mantle or oil bath
-
Nitrogen gas inlet
-
Chromatography equipment for purification
Procedure:
-
In a reaction vessel, combine the pyridine N-oxide and pyridine.
-
Slowly add diphenyl phosphorazidate (DPPA) to the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using column chromatography to isolate the desired this compound.[5]
Spill Management and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and ensure regulatory compliance.
Spill Management:
-
Small Spills: For small spills contained within a chemical fume hood, use an inert absorbent material such as sand or vermiculite to contain the spill.[1] Do not use combustible materials. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water.[2]
-
Large Spills: In the event of a large spill, or a spill outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor or safety officer.[1]
Waste Disposal:
-
Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, absorbent material), in a clearly labeled, sealed, and compatible waste container.[2]
-
Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[2] Do not dispose of down the drain or in general waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
